molecular formula C176H277N57O55S7 B568394 Charybdotoxin CAS No. 115422-61-2

Charybdotoxin

カタログ番号: B568394
CAS番号: 115422-61-2
分子量: 4296 g/mol
InChIキー: CNVQLPPZGABUCM-LIGYZCPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Charybdotoxin is a peptide toxin produced by the Yellow scorpion (Leiurus quinquestriatus hebraeus). It is a neurotoxin that blocks calcium-activated potassium channels.This blockade causes hyperexcitability of the nervous system. It is a close homologue of agitoxin and both toxins come from Leiurus quinquestriatus hebraeus. (L1041)
A 37-amino acid residue peptide isolated from the scorpion Leiurus quinquestriatus hebraeus. It is a neurotoxin that inhibits calcium activated potassium channels.

特性

IUPAC Name

(2S)-3-hydroxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,27S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,81S,84S,89S,92S,95S)-42,62,75,78-tetrakis(4-aminobutyl)-50-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-27,81-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-4,18,36-tris(3-carbamimidamidopropyl)-65-(2-carboxyethyl)-30,53,56-tris[(1R)-1-hydroxyethyl]-33,59,92-tris(hydroxymethyl)-24-(1H-imidazol-5-ylmethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-95-propan-2-yl-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C176H277N57O55S7/c1-81(2)58-106-149(263)213-110(62-91-67-191-80-197-91)152(266)215-112(64-127(183)246)156(270)231-135(85(8)240)170(284)219-114(69-234)157(271)200-95(36-25-54-192-174(185)186)138(252)196-68-130(249)199-96(32-17-21-50-177)139(253)222-120-75-291-295-79-124(226-159(273)116(71-236)218-167(281)132(82(3)4)228-155(269)113(65-128(184)247)216-169(283)134(84(7)239)230-154(268)108(59-88-28-13-12-14-29-88)210-145(259)102-44-47-129(248)198-102)166(280)232-137(87(10)242)172(286)233-136(86(9)241)171(285)220-115(70-235)158(272)204-98(34-19-23-52-179)141(255)206-104(45-48-131(250)251)147(261)225-122-77-292-290-74-119(223-143(257)99(35-20-24-53-180)201-140(254)97(33-18-22-51-178)203-153(267)111(63-126(182)245)214-148(262)105(49-57-289-11)208-162(120)276)161(275)205-101(38-27-56-194-176(189)190)144(258)224-121(164(278)211-107(60-89-39-41-92(243)42-40-89)150(264)221-118(73-238)173(287)288)76-293-294-78-123(163(277)207-103(43-46-125(181)244)146(260)202-100(142(256)209-106)37-26-55-193-175(187)188)227-168(282)133(83(5)6)229-160(274)117(72-237)217-151(265)109(212-165(122)279)61-90-66-195-94-31-16-15-30-93(90)94/h12-16,28-31,39-42,66-67,80-87,95-124,132-137,195,234-243H,17-27,32-38,43-65,68-79,177-180H2,1-11H3,(H2,181,244)(H2,182,245)(H2,183,246)(H2,184,247)(H,191,197)(H,196,252)(H,198,248)(H,199,249)(H,200,271)(H,201,254)(H,202,260)(H,203,267)(H,204,272)(H,205,275)(H,206,255)(H,207,277)(H,208,276)(H,209,256)(H,210,259)(H,211,278)(H,212,279)(H,213,263)(H,214,262)(H,215,266)(H,216,283)(H,217,265)(H,218,281)(H,219,284)(H,220,285)(H,221,264)(H,222,253)(H,223,257)(H,224,258)(H,225,261)(H,226,273)(H,227,282)(H,228,269)(H,229,274)(H,230,268)(H,231,270)(H,232,280)(H,233,286)(H,250,251)(H,287,288)(H4,185,186,192)(H4,187,188,193)(H4,189,190,194)/t84-,85-,86-,87-,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,132+,133+,134+,135+,136+,137+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVQLPPZGABUCM-LIGYZCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCC(=O)N)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCSC)CC(=O)N)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)O)C(C)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CO)C(C)O)CC(=O)N)CC9=CN=CN9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CCC(=O)N5)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCCN)CCCCN)CC(=O)N)CCSC)CCCCN)CCCNC(=N)N)CO)[C@@H](C)O)CC(=O)N)CC6=CN=CN6)CC(C)C)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC7=CNC8=CC=CC=C87)CO)C(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CO)C(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C176H277N57O55S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30897182
Record name Charybdotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4296 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95751-30-7, 115422-61-2
Record name Charybdotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095751307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Charybdotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115422612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Charybdotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30897182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 95751-30-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Three-Dimensional Architecture of Charybdotoxin: A Technical Guide to Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus, is a potent and selective blocker of several types of potassium (K+) channels. Its ability to physically occlude the ion conduction pore has made it an invaluable molecular probe for studying the structure and function of these channels. The three-dimensional structure of ChTX has been elucidated by both Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, revealing a compact and stable fold that is key to its inhibitory activity. This technical guide provides an in-depth analysis of the three-dimensional structure of this compound, detailing the experimental methodologies employed in its determination, presenting key quantitative data, and illustrating its structural organization and mechanism of action.

The Three-Dimensional Structure of this compound

The tertiary structure of this compound is characterized by a compact, roughly ellipsoidal shape, approximately 2.5 nm by 1.5 nm.[1] This structure is built upon a stable scaffold consisting of a short α-helix (residues 10-19) packed against a three-stranded antiparallel β-sheet (residues 26-35).[2][3] The stability of this fold is reinforced by three crucial disulfide bridges that covalently link different parts of the peptide chain.[1][4] This conserved α/β motif is a hallmark of many scorpion toxins.[2][5]

The surface of this compound exhibits a distinct distribution of charged and hydrophobic residues, which is critical for its interaction with potassium channels.[1] A prominent feature is the clustering of positively charged residues on one face of the molecule, which is believed to facilitate its initial electrostatic attraction to the negatively charged vestibule of the potassium channel.[1]

Key Structural Features

The fundamental fold of this compound is the cysteine-stabilized α/β (CSα/β) scaffold. This is comprised of:

  • An α-helix: Spanning approximately from residue 10 to 19.[2]

  • A three-stranded antiparallel β-sheet: Located in the C-terminal region, from roughly residue 26 to 35.[2]

  • Three disulfide bonds: These covalent linkages (Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35) are essential for maintaining the compact tertiary structure of the toxin.[4]

A critical residue for the function of this compound is Lysine 27 (Lys27) . The side chain of this amino acid protrudes from the molecular surface and is directly responsible for blocking the ion conduction pathway of the potassium channel by inserting into the selectivity filter.[6][7]

Experimental Determination of the 3D Structure

The three-dimensional structure of this compound has been determined at high resolution using two primary biophysical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for the toxin in solution and X-ray crystallography for the toxin in complex with a potassium channel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The initial determination of the this compound structure in an aqueous solution was achieved using two-dimensional proton (¹H) NMR spectroscopy.[2]

  • Sample Preparation: Natural this compound was purified from scorpion venom and dissolved in an aqueous buffer.

  • NMR Data Acquisition: A 600-MHz proton NMR study was conducted to acquire a series of two-dimensional NMR spectra.[2] This included experiments such as:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints between residues that are distant in the primary sequence.

  • Resonance Assignment: The unambiguous sequential assignment of all protons in the 37 amino acid residues was achieved.[2]

  • Structural Calculations:

    • Distance and Angle Constraints: A set of inter-residual distance constraints was derived from the NOESY spectra, and dihedral angle (φ) constraints were obtained from the analysis of backbone coupling constants.[2] For the initial structure determination, 114 inter-residual calibrated constraints and 29 φ angles were used.[2]

    • Structure Generation: Three-dimensional structures were generated using distance geometry algorithms.[2]

    • Structure Refinement: The initial structures were refined using computational methods such as DIANA (Distance Geometry Algorithm for NMR Applications) and X-PLOR, which utilize molecular dynamics and simulated annealing to find the lowest energy conformations consistent with the experimental constraints.[5]

X-ray Crystallography

The structure of this compound in complex with a potassium channel was solved by X-ray crystallography, providing a detailed snapshot of the toxin-channel interaction.[6]

  • Protein Expression and Purification: A chimeric Kv1.2-2.1 paddle channel was expressed and purified. This compound was chemically synthesized or recombinantly expressed and purified.

  • Complex Formation: The purified channel and toxin were mixed in a stoichiometric ratio to form the complex.

  • Crystallization: The this compound-channel complex was crystallized using the hanging drop vapor diffusion method.[6] The crystallization solution typically contained polyethylene glycol (PEG) 400 as a precipitant and was buffered at a slightly alkaline pH.[6]

  • Cryo-protection: Crystals were cryo-protected by equilibration against a reservoir solution containing a high concentration of PEG400 before being flash-frozen in liquid nitrogen.[6]

  • Data Collection: X-ray diffraction data were collected from the frozen crystals at a synchrotron source.[6]

  • Structure Determination and Refinement:

    • The structure was solved using molecular replacement, with the known structures of the channel and toxin as search models.

    • The model was then refined against the experimental diffraction data to produce the final high-resolution structure of the complex.

Quantitative Structural Data

The following tables summarize the key quantitative data from the NMR and X-ray crystallographic studies of this compound.

Table 1: General Properties of this compound
PropertyValueSource
Number of Amino Acids37[8]
Molecular Weight~4.3 kDa[8]
Disulfide Bridges3[4]
Table 2: NMR Structure of this compound (PDB ID: 2CRD)
ParameterDescriptionValue(s)
Experimental MethodNuclear Magnetic ResonanceN/A
Number of Models12[4]
ConstraintsInter-residual distance and dihedral angle114 distance, 29 φ angles (initial)
Secondary Structureα-helix (residues 10-19), β-sheet (residues 26-35)N/A
Table 3: X-ray Crystal Structure of this compound-Kv1.2/2.1 Complex (PDB ID: 4JTA)
ParameterDescriptionValue(s)
Experimental MethodX-ray DiffractionN/A
ResolutionThe level of detail resolved in the electron density map.2.50 Å
R-workA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.0.210
R-freeA cross-validation metric to monitor the refinement process and prevent overfitting of the model to the data.0.236
Space GroupThe symmetry of the crystal lattice.P 4 21 2

Visualizations of Structure and Function

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's structure and its interaction with potassium channels.

Experimental Workflow for Structure Determination

G cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography nmr_sample ChTX Sample Prep nmr_data 2D NMR Data Acquisition (COSY, NOESY) nmr_sample->nmr_data nmr_assign Resonance Assignment nmr_data->nmr_assign nmr_constraints Distance & Angle Constraints nmr_assign->nmr_constraints nmr_calc Structure Calculation (Distance Geometry) nmr_constraints->nmr_calc nmr_refine Structure Refinement (DIANA, X-PLOR) nmr_calc->nmr_refine end_nmr Solution Structure (e.g., PDB: 2CRD) nmr_refine->end_nmr xray_complex ChTX-Channel Complex Formation xray_cryst Crystallization xray_complex->xray_cryst xray_data X-ray Data Collection xray_cryst->xray_data xray_solve Structure Solution (Molecular Replacement) xray_data->xray_solve xray_refine Structure Refinement xray_solve->xray_refine end_xray Complex Crystal Structure (e.g., PDB: 4JTA) xray_refine->end_xray start Purified this compound start->nmr_sample start->xray_complex

Caption: Workflow for determining the 3D structure of this compound.

Logical Structure of this compound

G ChTX This compound (37 aa) Scaffold CSα/β Scaffold ChTX->Scaffold FunctionalSite Functional Site ChTX->FunctionalSite AlphaHelix α-Helix (residues 10-19) Scaffold->AlphaHelix BetaSheet β-Sheet (3-stranded, antiparallel) Scaffold->BetaSheet Disulfides 3 Disulfide Bridges (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) Scaffold->Disulfides AlphaHelix->Disulfides BetaSheet->Disulfides Lys27 Lys27 (Pore Blocker) FunctionalSite->Lys27 ChargedSurface Positive Surface Patch FunctionalSite->ChargedSurface

Caption: Hierarchical organization of this compound's structural features.

Signaling Pathway: Potassium Channel Blockade

G ChTX This compound Binding Electrostatic Attraction ChTX->Binding K_Channel K+ Channel (Open State) K_Channel->Binding Occlusion Pore Occlusion by Lys27 Binding->Occlusion Blocked_Channel Blocked K+ Channel Occlusion->Blocked_Channel No_K_Flux K+ Efflux Inhibited Blocked_Channel->No_K_Flux

Caption: Simplified pathway of potassium channel blockade by this compound.

Conclusion

The high-resolution three-dimensional structures of this compound, obtained through NMR spectroscopy and X-ray crystallography, have provided profound insights into its function as a potent potassium channel blocker. The well-defined CSα/β scaffold, stabilized by three disulfide bridges, presents a specific surface chemistry that facilitates a "lock and key" interaction with the outer vestibule of the channel. The strategic positioning of Lys27 is the ultimate determinant of its inhibitory activity. The detailed structural and methodological information presented in this guide serves as a comprehensive resource for researchers in the fields of ion channel biology, pharmacology, and drug development, enabling a deeper understanding of this important molecular tool and its therapeutic potential.

References

The Isolation and Characterization of Charybdotoxin: A Potent Blocker of Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid neurotoxin isolated from the venom of the deathstalker scorpion, Leiurus quinquestriatus hebraeus, has emerged as a pivotal tool in the study of potassium channels.[1] This small peptide, with a molecular weight of approximately 4.3 kDa and a structure stabilized by three disulfide bridges, is a potent and selective inhibitor of several types of potassium channels, including high-conductance calcium-activated (BK) channels and certain voltage-gated potassium (Kv) channels.[1][2][3][4] Its mechanism of action involves the physical occlusion of the channel pore, thereby preventing the flux of potassium ions and leading to neuronal hyperexcitability.[1] This whitepaper provides an in-depth technical guide to the discovery, purification, and characterization of this compound, offering detailed experimental protocols and quantitative data for researchers in neurobiology, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound is a highly basic peptide with a complex and stable structure. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Amino Acid Residues 37[1]
Molecular Weight ~4.3 kDa[3][4]
Structure Single polypeptide chain with three disulfide bridges (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35)[1]
Purity (after HPLC) >98%
Isoelectric Point (pI) Basic[5]
Stability Unusually stable; insensitive to boiling and exposure to organic solvents.[5]

Purification of Native this compound from Scorpion Venom

The purification of this compound from crude scorpion venom is a multi-step process that typically involves an initial fractionation by ion-exchange chromatography followed by a high-resolution separation using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for this compound Purification

Purification_Workflow CrudeVenom Crude Leiurus quinquestriatus venom Solubilization Solubilization in Buffer (e.g., 20 mM Sodium Borate, pH 9.0) CrudeVenom->Solubilization Centrifugation Centrifugation to remove insoluble components Solubilization->Centrifugation IonExchange Cation-Exchange Chromatography (e.g., SP-Sephadex) Centrifugation->IonExchange ActiveFractions Pooling of Active Fractions IonExchange->ActiveFractions RPHPLC Reversed-Phase HPLC (e.g., C8 or C18 column) ActiveFractions->RPHPLC PureChTX Pure this compound RPHPLC->PureChTX

A diagram illustrating the typical workflow for the purification of this compound.
Detailed Experimental Protocols

1. Venom Extraction and Solubilization:

  • Source: Lyophilized crude venom of Leiurus quinquestriatus hebraeus.

  • Protocol:

    • Weigh out the desired amount of crude venom (e.g., 200 mg).[1]

    • Dissolve the venom in a suitable buffer, such as 20 mM sodium borate, pH 9.0.[6]

    • Centrifuge the solution at approximately 15,000 x g for 20 minutes at 4°C to pellet insoluble material.[7]

    • Filter the supernatant through a 0.22 µm filter to clarify the solution.[7]

2. Cation-Exchange Chromatography:

  • Column: SP-Sephadex or a similar strong cation-exchange resin.

  • Protocol:

    • Equilibrate the cation-exchange column with the starting buffer (e.g., 20 mM sodium borate, pH 9.0).

    • Load the clarified venom supernatant onto the column.

    • Wash the column with the starting buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the starting buffer).

    • Collect fractions and assay for this compound activity using a suitable method, such as electrophysiological recording of potassium channel inhibition.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C8 or C18 reversed-phase column.[8]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Protocol:

    • Pool the active fractions from the ion-exchange chromatography step.

    • Inject the pooled sample onto the equilibrated RP-HPLC column.

    • Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes).

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect the peak corresponding to this compound and confirm its purity and identity.

Quantitative Analysis of a Typical Purification

The following table summarizes the purification of this compound from 200 mg of crude Leiurus quinquestriatus venom, based on data from Smith et al. (1986).

Purification StepTotal Protein (mg)Specific Activity (units/mg)Yield (%)Purification (fold)
Crude Venom 20011001
SP-Sephadex Pool 10.4126212
HPLC Peak 0.529073290

Recombinant Production of this compound

The low abundance of this compound in crude venom has driven the development of recombinant expression systems, primarily in Escherichia coli.[9] Recombinant ChTX is typically produced as a fusion protein, which is then cleaved to release the toxin. The recombinant peptide is subsequently folded and purified. Studies have shown that recombinant this compound is identical to the native toxin in terms of its primary structure, chromatographic behavior, and biological activity.[10]

Mechanism of Action and Biological Activity

This compound exerts its effect by binding with high affinity to the external vestibule of specific potassium channels, thereby physically blocking the ion conduction pathway. This blockade is voltage-independent and occurs with a 1:1 stoichiometry.

Signaling Pathway of this compound Action

ChTX_Mechanism cluster_membrane Cell Membrane K_Channel Potassium Channel (e.g., BK, Kv1.3) ChTX This compound Binding Binding to the outer pore of the channel ChTX->Binding Binding->K_Channel Block Occlusion of the ion conduction pathway Binding->Block NoKFlux Inhibition of K+ efflux Block->NoKFlux Depolarization Membrane Depolarization NoKFlux->Depolarization Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability

References

Charybdotoxin: A Technical Guide to its Interaction with Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (CTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent neurotoxin that has become an invaluable tool in the study of potassium (K+) channels.[1] Its high affinity and specificity for certain types of K+ channels have enabled detailed investigation into their structure, function, and physiological roles. This technical guide provides an in-depth overview of this compound's effects on various ion channels, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Introduction to this compound

This compound is a member of the scorpion toxin family and is characterized by its compact structure, stabilized by three disulfide bridges.[1] It exerts its neurotoxic effects by physically occluding the pore of specific potassium channels, thereby inhibiting the flow of K+ ions.[2] This blockade leads to neuronal hyperexcitability.[1] The primary targets of CTX are calcium-activated and some voltage-gated potassium channels, making it a crucial ligand for differentiating and characterizing these channel subtypes.

Quantitative Analysis of this compound's Effects on Ion Channels

The inhibitory potency of this compound varies depending on the type of ion channel, the specific subtype, and the experimental conditions. The following tables summarize the key quantitative data on the interaction of CTX with different potassium channels.

Table 1: Inhibitory Potency of this compound on Calcium-Activated K+ (KCa) Channels

Channel TypePreparationMethodParameterValueReference(s)
High-conductance KCa (BK)Rat skeletal muscle plasma membranesSingle-channel recording (planar lipid bilayer)Kd~10 nM[3]
High-conductance KCa (BK)GH3 anterior pituitary cells & bovine aortic smooth muscle cellsNot specifiedApparent Kd2.1 nM[4]
Calcium-activated K channelRat brain synaptosomesNot specifiedIC50~15 nM[5]
Small Ca-activated K channelsAplysia californica neuronsMacroscopic current recordingsApparent Kd30 nM (at -30 mV)[6]
Ca2+-dependent K+ effluxHuman erythrocytesNot specifiedK0.5~40 nM[7]

Table 2: Inhibitory Potency of this compound on Voltage-Gated K+ (Kv) Channels

Channel TypePreparationMethodParameterValueReference(s)
Shaker K+ channelXenopus oocyte macropatchesNot specifiedKi~120 nM (wild-type)[8]
Shaker K+ channel (F425G mutant)Xenopus oocyte macropatchesNot specifiedKiStrengthened 2000-fold[8]
"type n" Voltage-gated K+ channelsHuman T lymphoid cells (Jurkat)Whole-cell patch-clampKd0.5 - 1.5 nM[9][10]
"type n" Voltage-gated K+ channelsMurine thymocytesWhole-cell patch-clampNot specifiedBlocked at nM concentrations[9][11]
"type l" Voltage-gated K+ channelsMurine thymocytesWhole-cell patch-clampNot specifiedUnaffected[9][11]
Ca-independent voltage-gated K channelRat brain synaptosomesNot specifiedIC50~40 nM[5]
Kv1.2OocytesNot specifiedIC505.6 nM[12]
Voltage-gated K+ channelRat brain synaptosomesRadioligand binding assayKd25-30 pM (for 125I-ChTX)[13]
Voltage-gated K+ channelRat brain synaptosomesRadioligand binding assayKi8 pM (for native ChTX)[13]

Experimental Protocols

The characterization of this compound's effects on ion channels relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion currents flowing through the channels of a single cell.

Objective: To determine the effect of this compound on the activity of specific K+ channels.

Methodology:

  • Cell Preparation: Human T lymphocytes, Jurkat cells, or murine thymocytes are prepared and maintained in an appropriate culture medium.[10]

  • Pipette Preparation: Glass micropipettes are fabricated with a resistance of 0.3-0.5 MΩ when filled with the internal solution.

  • Solutions:

    • Pipette (Internal) Solution: Contains (in mM): 110 KCl, 20 KF, 10 µM AlCl3, 1 EGTA, 2 MgCl2, and 10 HEPES-Tris (pH 7.2).

    • External (Bath) Solution: Contains (in mM): a physiological salt solution with 5 HEPES-Tris and 10 glucose. For symmetrical K+ conditions, choline Cl is replaced by KCl.

  • Recording:

    • A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • Voltage-clamp protocols are applied to elicit K+ currents. For example, stepping the membrane potential from a holding potential of -90 mV to potentials between -60 and 0 mV.

    • Control currents are recorded before the application of this compound.

    • This compound is then introduced into the external solution at various concentrations.

    • The reduction in K+ current in the presence of the toxin is measured to determine parameters like IC50 or Kd.[9]

Radioligand Binding Assay

This method is used to quantify the binding of radiolabeled this compound to its receptor on the ion channel.

Objective: To determine the binding affinity (Kd) and density (Bmax) of this compound binding sites.

Methodology:

  • Radiolabeling of this compound: this compound is iodinated with 125I to produce 125I-ChTX.

  • Membrane Preparation: Synaptic plasma membranes are prepared from rat brain.[13]

  • Binding Assay:

    • Aliquots of the membrane preparation (containing a specific amount of protein) are incubated with various concentrations of 125I-ChTX in a suitable buffer.

    • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

  • Separation and Counting:

    • The membrane-bound 125I-ChTX is separated from the unbound toxin, typically by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[13]

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in both the toxin and the channel that are critical for their interaction.

Objective: To investigate the molecular determinants of this compound binding.

Methodology:

  • Primer Design: Mutagenic primers are designed to introduce specific amino acid substitutions, insertions, or deletions into the cDNA encoding the ion channel or this compound.

  • PCR Amplification: The plasmid containing the gene of interest is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

  • Template Removal: The parental, non-mutated DNA template is digested using an enzyme like DpnI, which specifically targets methylated DNA.

  • Circularization and Transformation: The amplified, mutated plasmid is circularized using a kinase and a ligase and then transformed into competent E. coli cells for propagation.

  • Verification: The desired mutation is confirmed by DNA sequencing.

  • Functional Analysis: The mutated channel or toxin is then expressed (e.g., in Xenopus oocytes) and its interaction is studied using electrophysiology or binding assays to assess changes in binding affinity.[8]

Visualizing Mechanisms and Workflows

Mechanism of this compound Action

This compound acts as a pore blocker. The positively charged lysine residue (Lys27) on the toxin enters the external vestibule of the potassium channel and physically occludes the ion conduction pathway.[2] This binding is influenced by electrostatic interactions between charged residues on both the toxin and the channel.

Mechanism of this compound Pore Blockade cluster_before Before Toxin Binding cluster_after After Toxin Binding CTX This compound Blocked_Pore Blocked Pore CTX->Blocked_Pore Binds to outer vestibule K_Channel Potassium Channel (e.g., BK, Kv) Pore Ion Conduction Pore K_Channel->Pore K_Channel->Blocked_Pore K_ions_out K+ Ions (in) Pore->K_ions_out Normal K+ Efflux K_ions_in K+ Ions (out) K_ions_in->Pore Normal K+ Efflux No_K_flow K+ Flow Inhibited Blocked_Pore->No_K_flow

Caption: this compound physically blocks the potassium channel pore.

Experimental Workflow for Characterizing CTX-Channel Interaction

The investigation of this compound's effects on a specific ion channel typically follows a structured workflow, integrating molecular biology, electrophysiology, and data analysis.

Experimental Workflow for CTX-Channel Interaction Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Gene_Isolation Isolate/Synthesize Gene for Ion Channel Mutagenesis Site-Directed Mutagenesis (Optional) Gene_Isolation->Mutagenesis Expression_System Select Expression System (e.g., Xenopus Oocytes, Mammalian Cells) Gene_Isolation->Expression_System Mutagenesis->Expression_System Transfection Transfect/Inject Cells with Channel Gene Expression_System->Transfection Patch_Clamp Whole-Cell Patch-Clamp Recording Transfection->Patch_Clamp Binding_Assay Radioligand Binding Assay (with 125I-ChTX) Transfection->Binding_Assay CTX_Application Apply this compound (Varying Concentrations) Patch_Clamp->CTX_Application Current_Analysis Analyze Current Inhibition (IC50 Calculation) CTX_Application->Current_Analysis Binding_Analysis Analyze Binding Data (Kd, Bmax Calculation) Binding_Assay->Binding_Analysis Conclusion Determine CTX Affinity and Mechanism of Action Current_Analysis->Conclusion Binding_Analysis->Conclusion

Caption: Workflow for studying this compound's effects on ion channels.

Signaling Consequences of K+ Channel Blockade

The blockade of potassium channels by this compound has significant downstream effects on cellular signaling and excitability. In neurons, for instance, it can lead to membrane depolarization and increased firing rates.

Signaling Consequences of K+ Channel Blockade by this compound CTX This compound K_Channel K+ Channel CTX->K_Channel Binds to Block Channel Blockade K_Channel->Block K_Efflux Decreased K+ Efflux Block->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability AP_Firing Increased Action Potential Firing Excitability->AP_Firing Neurotransmission Altered Neurotransmission AP_Firing->Neurotransmission

Caption: Cellular signaling cascade following CTX-induced K+ channel block.

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for ion channel research. Its well-characterized interactions with various potassium channels, particularly BK and certain Kv channels, provide a basis for understanding the physiological and pathological roles of these channels. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers aiming to utilize this compound in their studies of ion channel function and in the development of novel therapeutics targeting these critical membrane proteins.

References

Charybdotoxin: A Comprehensive Technical Guide to its Amino Acid Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Charybdotoxin (ChTX), a 37-amino acid neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and selective blocker of specific potassium channels.[1][2] Its unique structure and mechanism of action have made it an invaluable tool in the study of ion channel physiology and a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the amino acid sequence of this compound, its three-dimensional structure, its mechanism of action, and the key experimental protocols used for its characterization.

Amino Acid Sequence and Physicochemical Properties

This compound is a single polypeptide chain composed of 37 amino acids with a molecular weight of approximately 4.3 kDa.[3][4] The primary structure is characterized by a high content of cysteine residues, which form three crucial disulfide bonds that stabilize its tertiary structure.

The amino acid sequence of this compound is:

(Pyr)-Phe-Thr-Asn-Val-Ser-Cys-Thr-Thr-Ser-Lys-Glu-Cys-Trp-Ser-Val-Cys-Gln-Arg-Leu-His-Asn-Thr-Ser-Arg-Gly-Lys-Cys-Met-Asn-Lys-Lys-Cys-Arg-Cys-Tyr-Ser [2]

The three disulfide bridges are formed between the following cysteine residues: Cys7-Cys28, Cys13-Cys33, and Cys17-Cys35.[2][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇₆H₂₇₇N₅₇O₅₅S₇[1][2]
Molecular Weight ~4.3 kDa[3][4]
Number of Amino Acids 37[1]
Disulfide Bridges 3 (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35)[2][5]
Dissociation Constant (Kd) 2.1 nM (for Ca²⁺-activated K⁺ channels)[3][4]
Dissociation Constant (Kd) 0.5 - 1.5 nM (for "type n" K⁺ channels in Jurkat cells)[6]

Table 2: Amino Acid Composition of this compound

Amino AcidInteger Value
Asx (Asp + Asn)3
Glx (Glu + Gln)3
Ser5
Gly1
His1
Arg3
Thr4
Tyr1
Val2
Met1
Cys6
Leu1
Phe1
Lys4
TrpNot Determined
Data derived from amino acid analysis as described in the cited literature.[4]

Three-Dimensional Structure

The tertiary structure of this compound has been elucidated by two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy and X-ray crystallography.[7][8] The molecule adopts a compact, globular fold characterized by a triple-stranded antiparallel β-sheet and a short α-helical segment.[5][7] This stable conformation is maintained by the three intramolecular disulfide bonds. The distribution of charged and hydrophobic residues on the molecular surface is critical for its interaction with potassium channels.

Mechanism of Action and Signaling Pathway

This compound functions as a potent pore blocker of several types of potassium channels, including high-conductance calcium-activated potassium (BK) channels and certain voltage-gated potassium (Kv) channels.[3][6][9] The toxin binds to the external vestibule of the channel, physically occluding the ion conduction pathway and thereby preventing the efflux of potassium ions.[1][3][9] This blockade of potassium channels leads to a prolongation of the action potential and neuronal hyperexcitability.[1][9]

The interaction between this compound and the potassium channel is highly specific and involves electrostatic interactions between positively charged residues on the toxin's surface and negatively charged residues in the channel's outer mouth.

Charybdotoxin_Signaling_Pathway cluster_membrane ChTX This compound K_Channel Potassium Channel (e.g., BK, Kv1.3) ChTX->K_Channel Binds to external pore Cell_Membrane Cell Membrane K_Efflux K+ Efflux AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation Blockade leads to Repolarization Membrane Repolarization Hyperexcitability Neuronal Hyperexcitability AP_Prolongation->Hyperexcitability Causes

Mechanism of this compound action on potassium channels.

Experimental Protocols

The characterization of this compound has involved a series of key experimental procedures, from its initial isolation to the detailed analysis of its structure and function.

Purification of this compound from Scorpion Venom

A multi-step chromatographic process is employed to isolate this compound from the crude venom of Leiurus quinquestriatus hebraeus.

Purification_Workflow Start Crude Scorpion Venom Step1 Ion-Exchange Chromatography Start->Step1 Initial Separation Step2 Reversed-Phase HPLC (C18 column) Step1->Step2 Further Purification End Purified this compound Step2->End Homogeneous Toxin

Workflow for the purification of this compound.

Methodology:

  • Ion-Exchange Chromatography: The crude venom is first subjected to ion-exchange chromatography to separate proteins based on their net charge.[3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are then further purified using RP-HPLC on a C18 column, which separates molecules based on their hydrophobicity.[3][4]

Amino Acid Sequencing

The primary structure of the purified this compound was determined using Edman degradation.

Methodology:

  • Reduction and Alkylation: The disulfide bonds of the purified toxin are reduced and then alkylated to prevent their reformation.

  • Automated Edman Degradation: The linearized peptide is then subjected to automated Edman degradation, which sequentially removes and identifies the N-terminal amino acid residue in each cycle.[4]

Structural Determination by 2D-NMR Spectroscopy

The three-dimensional structure of this compound in solution was determined using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy.[7]

Methodology:

  • Sample Preparation: A concentrated solution of purified this compound is prepared in a suitable buffer.

  • 2D-NMR Data Acquisition: A series of 2D-NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to obtain through-bond and through-space proton-proton correlations.

  • Structure Calculation: The distance restraints derived from the NOESY spectra, along with dihedral angle restraints from COSY data, are used in distance geometry and molecular dynamics calculations to generate a family of structures consistent with the experimental data.[7]

Functional Analysis using Patch-Clamp Electrophysiology

The effect of this compound on the activity of single potassium channels is studied using the patch-clamp technique.[4][6]

Methodology:

  • Cell Preparation: Cells expressing the potassium channel of interest are prepared for patch-clamp recording.

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the recording of ionic currents flowing through a single channel.

  • Toxin Application: Purified this compound is applied to the extracellular side of the membrane patch, and the resulting changes in channel activity (e.g., channel open probability, mean open time) are recorded and analyzed to determine the toxin's blocking kinetics and affinity.[4][6]

Conclusion

This compound remains a cornerstone in the field of ion channel research. Its well-defined structure and potent, specific inhibitory action on potassium channels have provided invaluable insights into the structure-function relationships of these crucial membrane proteins. The experimental methodologies detailed herein have been fundamental to our current understanding of this remarkable toxin and continue to be relevant in the ongoing exploration of ion channel pharmacology and the development of new therapeutic agents.

References

Charybdotoxin: A Technical Guide to its Application in Potassium Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (CTX), a 37-amino acid peptide neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, has emerged as an indispensable tool in the study of potassium (K+) channel physiology.[1][2][3] Its high affinity and specific blocking action on a variety of K+ channels have enabled researchers to dissect the functional roles of these channels in a multitude of physiological processes, ranging from neuronal excitability and muscle contraction to immune responses.[1][4] This technical guide provides an in-depth overview of the use of this compound in K+ channel research, with a focus on its mechanism of action, quantitative data on its interactions, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound functions as a potent pore-blocker of several types of K+ channels.[5][6] Its primary mode of action involves the physical occlusion of the ion conduction pathway.[1][7] The toxin binds to the external vestibule of the channel, with a critical lysine residue (Lys27) inserting into the selectivity filter, thereby preventing the flux of K+ ions.[5][7] This "lock and key" mechanism is highly efficient, with CTX binding to both open and closed states of the channel.[1][8] The interaction is influenced by several factors, including the membrane potential and the ionic strength of the extracellular solution.[7][8] Specifically, membrane depolarization tends to enhance the dissociation rate of the toxin, while increased ionic strength can reduce the association rate.[8]

Target K+ Channels

While initially identified as a blocker of high-conductance Ca2+-activated K+ (BK or MaxiK) channels, subsequent research has revealed that this compound also potently inhibits several voltage-gated K+ (Kv) channels, particularly those of the Kv1 subfamily (e.g., Kv1.2 and Kv1.3), as well as intermediate-conductance Ca2+-activated K+ (IKCa) channels.[2][9][10][11] This broad yet specific activity profile makes CTX a versatile tool for studying a range of physiological systems.

Quantitative Data on this compound-K+ Channel Interactions

The following tables summarize the key quantitative parameters of this compound's interaction with various K+ channels, providing a comparative overview for experimental design.

Channel TypePreparationKd (nM)IC50 (nM)On-rate (kon) (µM-1s-1)Off-rate (koff) (s-1)Reference(s)
Ca2+-activated K+ Channels
High-conductance (BK)Rat skeletal muscle plasma membranes in planar lipid bilayers~10---[8]
High-conductance (BK)GH3 anterior pituitary cells2.1---[12]
High-conductance (BK)Bovine aortic smooth muscle-~15--[3]
Intermediate-conductance (IKCa)Porcine coronary artery endothelium----[11]
Voltage-gated K+ Channels
ShakerXenopus oocyte macropatches--Varies with ionic strengthEnhanced by depolarization[7]
Shaker (F425G mutant)Xenopus oocytes<<120 (wild-type)---[6]
Kv1.2Xenopus oocytes-5.6--[9]
Kv1.3 ("type n")Human T lymphocytes0.5 - 1.5---[10]
"type n"Murine thymocytes----[10]
"type n'"Murine thymocytes----[10]
Ca-independent voltage-gated K+ channelRat brain synaptosomes-~40--[3]

Table 1: Binding Affinities and Kinetics of this compound for Various K+ Channels.

ParameterConditionEffect on CTX BindingReference(s)
Voltage Membrane depolarizationEnhances dissociation rate (koff)[7][8]
Holding potentialCan influence binding in open channels[13]
Ionic Strength Increasing external ionic strength (20 to 300 mM)Reduces association rate (kon) by two orders of magnitude[8]
Permeant Ions External K+ or Rb+Enhances dissociation rate (koff)[13]
External Cs+Minimal effect on dissociation rate (koff)[13]
Channel State Open channelSevenfold faster association rate (kon) compared to closed state[8]
Closed channelDissociation rate (koff) is the same as for the open state[8]

Table 2: Factors Influencing this compound Binding to K+ Channels.

Experimental Protocols

Electrophysiological Recording of K+ Channel Blockade by this compound (Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the blocking effect of this compound on voltage-gated K+ channels in cultured cells (e.g., T lymphocytes or HEK293 cells expressing a specific K+ channel).

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture of interest

  • Extracellular (bath) solution: (in mM) 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES; pH 7.4 with NaOH.

  • Intracellular (pipette) solution: (in mM) 140 KF, 2 MgCl2, 1 CaCl2, 1.1 K2EGTA, 5 K-HEPES; pH 7.2.

  • This compound stock solution (in a suitable buffer, e.g., containing 0.1% BSA to prevent nonspecific binding)

  • Perfusion system for solution exchange

Methodology:

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-7 MΩ when filled with the intracellular solution.

  • Plate the cells on coverslips in a recording chamber mounted on the microscope stage.

  • Continuously perfuse the recording chamber with the extracellular solution.

  • Approach a single cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage-clamp the cell at a holding potential of -80 mV to -90 mV.

  • Apply depolarizing voltage steps (e.g., to +30 mV for 200 ms) to elicit K+ currents. Record the baseline currents.

  • Using the perfusion system, apply this compound at the desired concentration to the bath.

  • Continue to apply the voltage-step protocol and record the K+ currents in the presence of the toxin until a steady-state block is achieved.

  • To determine the reversibility of the block, wash out the toxin by perfusing with the control extracellular solution.

  • Analyze the data by measuring the peak current amplitude before, during, and after toxin application to calculate the percentage of block and, if applicable, the on- and off-rates.

Site-Directed Mutagenesis to Identify Key Residues for this compound Binding

This protocol outlines a general workflow for using site-directed mutagenesis to identify amino acid residues in a K+ channel that are critical for this compound binding.

Methodology:

  • Identify Putative Interaction Residues: Based on existing structural models or sequence alignments with channels of known CTX sensitivity, identify candidate amino acid residues in the outer vestibule and pore region of the K+ channel of interest.

  • Generate Mutant Plasmids: Using a site-directed mutagenesis kit, introduce point mutations into the cDNA encoding the K+ channel. Typically, residues are mutated to alanine (alanine scanning) or to residues with different properties (e.g., charge, size).

  • Express Mutant Channels: Transfect a suitable expression system (e.g., Xenopus oocytes or HEK293 cells) with the mutant channel cDNA.

  • Functional Characterization: Perform electrophysiological recordings (as described in Protocol 1) on cells expressing the mutant channels.

  • Determine CTX Sensitivity: Measure the dose-response relationship for this compound block of the mutant channels to determine the IC50 or Kd.

  • Analyze and Compare: Compare the CTX sensitivity of the mutant channels to that of the wild-type channel. A significant change in affinity (either increase or decrease) indicates that the mutated residue is important for toxin binding.

Visualizations

Signaling Pathway: T-Lymphocyte Activation and the Role of Kv1.3

T_cell_activation cluster_nucleus Nucleus Gene_expression Gene Expression (e.g., IL-2) Antigen Antigen TCR TCR Antigen->TCR 1. Activation PLC PLC TCR->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R 2. Binds Ca_ER Ca_ER Ca_cyto Ca_cyto Ca_ER->Ca_cyto 3. Release CRAC CRAC Ca_cyto->CRAC 4. Store depletion activates NFAT NFAT Ca_cyto->NFAT 6. Activates CRAC->Ca_cyto 5. Ca2+ Influx NFAT->Gene_expression 7. Translocates Kv1_3 Kv1_3 K+ Efflux K+ Efflux This compound This compound This compound->Kv1_3 Blocks

Experimental Workflow: Investigating K+ Channel-Toxin Interaction

experimental_workflow cluster_prep Preparation cluster_data Data Acquisition cluster_analysis Analysis cluster_interpretation Interpretation cDNA K+ Channel cDNA Mutagenesis Site-Directed Mutagenesis cDNA->Mutagenesis Expression Heterologous Expression (e.g., Xenopus oocytes) Mutagenesis->Expression Wild-type & Mutants PatchClamp Patch-Clamp Electrophysiology Expression->PatchClamp Toxin_app This compound Application PatchClamp->Toxin_app Current_analysis Current Amplitude Analysis Toxin_app->Current_analysis Dose_response Dose-Response Curve Generation Current_analysis->Dose_response Kinetic_analysis Kinetic Modeling (kon, koff) Current_analysis->Kinetic_analysis Structural_modeling Structural Modeling Dose_response->Structural_modeling Kinetic_analysis->Structural_modeling Conclusion Identify Key Residues for Binding Structural_modeling->Conclusion

Conclusion

This compound remains a cornerstone in the pharmacological toolkit for K+ channel research. Its well-characterized mechanism of action and its potent effects on physiologically important K+ channels have provided invaluable insights into the structure-function relationships of these channels and their roles in health and disease. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers, scientists, and drug development professionals in their ongoing efforts to unravel the complexities of K+ channel physiology and to develop novel therapeutics targeting these critical ion channels.

References

The Molecular Dance: A Technical Guide to the Interaction of Charybdotoxin with Potassium Channel Pores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical interaction between Charybdotoxin (CTX), a potent neurotoxin isolated from scorpion venom, and the external pore of potassium channel proteins. Understanding this interaction at a molecular level is paramount for the fields of neuroscience, pharmacology, and drug development, as it provides a blueprint for designing novel therapeutics targeting these vital ion channels. This compound, a 37-amino acid peptide, serves as a high-affinity probe for studying the structure and function of various potassium channels, including the Shaker-type voltage-gated (Kv) channels and the large-conductance Ca2+-activated (BK) channels.[1][2] Its primary mechanism of action is the physical occlusion of the ion conduction pathway, effectively blocking the flow of potassium ions.[3]

Quantitative Analysis of this compound-Channel Interactions

The affinity of this compound for its target channels is a key determinant of its inhibitory potency. This interaction is characterized by dissociation constants (Kd) typically in the nanomolar to picomolar range, highlighting the toxin's high specificity and affinity.[4][5] The binding kinetics, including the on-rate and off-rate, are influenced by factors such as ionic strength, transmembrane voltage, and the presence of permeant ions in the pore.[6] The following tables summarize the quantitative data from key studies on the interaction of this compound with various potassium channels.

Channel TypeToxinKd (nM)Experimental SystemReference
Ca2+-activated K+ channelThis compound2.1GH3 anterior pituitary cells and primary bovine aortic smooth muscle cells[7]
Shaker H4 K+ channelThis compound3.6Xenopus oocytes[8]
Jurkat cell K+ channelsThis compound0.5 - 1.5Human T leukemia cell line (Jurkat)[6][9]
Type 'n' K+ channelsNoxiustoxin0.2Murine thymocytes[6][9]
Synaptic plasma membranes125I-Charybdotoxin0.025 - 0.030Rat brain synaptosomes[5]

Table 1: Dissociation Constants (Kd) of this compound and Related Toxins with Various Potassium Channels. This table provides a comparative overview of the binding affinities of this compound and Noxiustoxin to different potassium channel types as determined in various experimental systems.

Channel MutantToxin MutantFold Change in Kd (relative to wild-type)Reference
Shaker E422QWild-type CTX3.5-fold decrease in affinity[10]
Shaker E422KWild-type CTX~12-fold decrease in affinity[10]
Shaker E422DWild-type CTXNo significant change[10]
Shaker F425HWild-type CTXpH-dependent block[11]
Wild-type ShakerCTX K27N/QAbolishes voltage-dependent dissociation[12]
Wild-type ShakerCTX N30QLessened pore block[13]
Wild-type ShakerCTX K31QLessened pore block[13]

Table 2: Effects of Site-Directed Mutagenesis on this compound Binding Affinity. This table highlights the impact of specific amino acid substitutions in both the Shaker K+ channel and this compound on the toxin's binding affinity, providing insights into the key residues mediating the interaction.

The Molecular Interface: Key Residues in Toxin-Channel Recognition

The high-affinity interaction between this compound and the potassium channel pore is governed by a precise set of molecular contacts. Site-directed mutagenesis studies have been instrumental in identifying the critical amino acid residues on both the toxin and the channel that form the binding interface.[1][2]

On the this compound side, a cluster of solvent-exposed residues forms the "interaction surface."[4] A key residue is Lys27 , which projects into the pore and is thought to mimic a potassium ion, directly occluding the conduction pathway.[3][6][14] The positive charge of Lys27 also makes the toxin's dissociation from the channel sensitive to the transmembrane voltage and the concentration of internal K+ ions.[6][12] Other important residues on the toxin that contribute to binding, often through electrostatic interactions, include Lys11, Arg19, Arg25, Lys31, and Asn30.[4][13]

On the channel side, the outer vestibule of the pore, formed by the linker region between the S5 and S6 transmembrane segments, constitutes the receptor site for this compound.[4] For the Shaker K+ channel, residues such as Phe425 and Glu422 have been shown to be critical for high-affinity binding.[4][10] Specifically, the negatively charged glutamate at position 422 is thought to electrostatically attract the positively charged toxin towards its binding site.[10] The interaction between Asn30 on the toxin and Asp381 on the Kv1.3 channel has also been predicted to be a crucial hydrogen bonding interaction.[13][15]

The following diagram illustrates the key molecular interactions between this compound and the external pore of a potassium channel.

Molecular Interaction of this compound with the K+ Channel Pore cluster_channel Potassium Channel Pore Vestibule cluster_toxin This compound Channel_Pore Ion Conduction Pathway Shaker_F425 Shaker Phe425 CTX_Electrostatic_Face Positively Charged Face (K11, R19, R25) Shaker_F425->CTX_Electrostatic_Face Hydrophobic Interaction Shaker_E422 Shaker Glu422 Kv1_3_D381 Kv1.3 Asp381 CTX_K27 CTX Lys27 CTX_K27->Channel_Pore Pore Occlusion CTX_N30 CTX Asn30 CTX_N30->Kv1_3_D381 Hydrogen Bonding CTX_K31 CTX Lys31 CTX_K31->Channel_Pore Modulates Binding CTX_Electrostatic_Face->Shaker_E422 Electrostatic Attraction

Figure 1: Key molecular interactions between this compound and the K+ channel pore.

Experimental Methodologies for Studying the this compound-Channel Interaction

A combination of biophysical and molecular biology techniques has been pivotal in elucidating the intricacies of the this compound-channel interaction. The following sections provide an overview of the key experimental protocols employed in this field of research.

Expression and Purification of Recombinant this compound

The production of this compound and its mutants in sufficient quantities for structural and functional studies is often achieved through recombinant expression in E. coli.

Protocol Outline:

  • Gene Synthesis and Cloning: A synthetic gene encoding the this compound amino acid sequence is cloned into an appropriate expression vector, often as a fusion protein with a cleavable tag (e.g., His-tag, GST-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis and Inclusion Body Solubilization: The bacterial cells are harvested and lysed. Recombinant this compound is often expressed as insoluble inclusion bodies, which are then solubilized using strong denaturants like urea or guanidine hydrochloride.

  • Purification: The solubilized protein is purified using affinity chromatography based on the fusion tag.

  • Cleavage and Refolding: The fusion tag is cleaved off using a specific protease. The purified peptide is then refolded to its native conformation, which involves the correct formation of its three disulfide bridges. This is often achieved by dialysis against a refolding buffer with a controlled redox environment.

  • Final Purification: The refolded, active this compound is further purified to homogeneity using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

Site-Directed Mutagenesis of Potassium Channels

Site-directed mutagenesis is a powerful technique used to systematically replace specific amino acids in the channel protein to identify those critical for this compound binding.

Protocol Outline:

  • Template Plasmid Preparation: A plasmid containing the cDNA of the potassium channel of interest (e.g., Shaker K+ channel) is prepared.

  • Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation and anneal to the template plasmid at the site of the mutation.

  • Mutagenesis PCR: A PCR reaction is performed using the template plasmid, the mutagenic primers, and a high-fidelity DNA polymerase. The polymerase extends the primers, synthesizing a new plasmid containing the desired mutation.

  • Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA. The template plasmid, isolated from a methylation-competent E. coli strain, will be methylated, while the newly synthesized mutated plasmid will not.

  • Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

  • Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Heterologous Expression: The verified mutated channel DNA is then transcribed into cRNA and injected into Xenopus oocytes or transfected into mammalian cells for functional analysis.

Electrophysiological Recording of Toxin Block

The patch-clamp technique is the gold standard for studying the functional effects of this compound on ion channel activity at the single-molecule or whole-cell level.

Protocol Outline:

  • Cell Preparation: Xenopus oocytes or mammalian cells expressing the potassium channel of interest are prepared for recording.

  • Pipette Preparation: Glass micropipettes with a resistance of 3-7 MΩ are fabricated and filled with an appropriate intracellular solution (e.g., containing 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, pH 7.2).

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

  • Recording Configuration: The whole-cell or outside-out patch configuration is established to record the activity of the potassium channels.

  • Data Acquisition: Potassium currents are elicited by applying specific voltage protocols (e.g., depolarizing voltage steps from a holding potential of -90 mV).

  • Toxin Application: this compound is applied to the extracellular side of the membrane via a perfusion system.

  • Data Analysis: The blocking effect of the toxin is quantified by measuring the reduction in the potassium current amplitude. The on-rate and off-rate of the toxin can be determined by analyzing the time course of the block, and the Kd can be calculated from these rates or from dose-response curves.

The following diagram illustrates a typical experimental workflow for investigating the this compound-channel interaction using site-directed mutagenesis and electrophysiology.

Experimental Workflow for Toxin-Channel Interaction Studies start Start: Hypothesis on Key Residues mutagenesis Site-Directed Mutagenesis of Channel or Toxin start->mutagenesis expression Heterologous Expression (e.g., Xenopus oocytes) mutagenesis->expression electrophysiology Patch-Clamp Electrophysiology expression->electrophysiology data_analysis Data Analysis: - K_d Calculation - On/Off Rates electrophysiology->data_analysis conclusion Conclusion: Identify Critical Residues & Refine Interaction Model data_analysis->conclusion

Figure 2: A simplified workflow for studying toxin-channel interactions.

X-ray Crystallography of the Toxin-Channel Complex

Determining the three-dimensional structure of the this compound-channel complex at atomic resolution provides the ultimate insight into their interaction.

Protocol Outline:

  • Protein Expression and Purification: Large quantities of both the potassium channel and this compound are expressed and purified to high homogeneity. Membrane proteins like potassium channels require solubilization in detergents for purification.

  • Complex Formation: The purified channel and toxin are mixed in a specific molar ratio to form a stable complex.

  • Crystallization: The protein complex is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, temperature) to find conditions that promote the formation of well-ordered crystals.

  • X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the complex. This map is then used to build an atomic model of the toxin-channel complex.

  • Structure Refinement and Analysis: The atomic model is refined to best fit the experimental data. The final structure reveals the precise molecular contacts and orientation of the toxin in the channel pore. The crystal structure of this compound in complex with a Kv channel has revealed a "lock and key" binding mechanism, where the toxin fits into the channel's entryway without inducing significant conformational changes in the selectivity filter.[14]

Signaling and Functional Consequences of Pore Blockade

The blockade of potassium channels by this compound has significant physiological consequences. By inhibiting the efflux of K+ ions, this compound causes membrane depolarization.[16] In excitable cells like neurons, this can lead to hyperexcitability.[13] In non-excitable cells such as T lymphocytes, the depolarization caused by blocking voltage-gated K+ channels can prevent cellular activation.[16] The following diagram illustrates the signaling consequence of this compound-mediated K+ channel block in a T lymphocyte.

Signaling Consequence of this compound Block in T Lymphocytes CTX This compound Kv_channel Voltage-Gated K+ Channel CTX->Kv_channel Blocks K_efflux K+ Efflux CTX->K_efflux Inhibits Kv_channel->K_efflux Mediates Membrane_Potential Membrane Potential K_efflux->Membrane_Potential Maintains Hyperpolarization Depolarization Membrane Depolarization Membrane_Potential->Depolarization Shift towards T_cell_activation T-Cell Activation Depolarization->T_cell_activation Prevents

Figure 3: Simplified signaling pathway of this compound action on T lymphocytes.

Conclusion

The interaction between this compound and the external pore of potassium channels is a well-characterized and highly specific molecular recognition event. Through a combination of quantitative binding studies, detailed mutagenesis, and high-resolution structural analysis, a comprehensive picture of this interaction has emerged. This knowledge not only deepens our fundamental understanding of ion channel function but also provides a robust framework for the rational design of novel channel-modulating therapeutics for a wide range of diseases. The experimental protocols outlined in this guide serve as a foundation for researchers aiming to further explore the fascinating world of toxin-channel interactions.

References

Methodological & Application

Synthesis of Charybdotoxin: A Detailed Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of Charybdotoxin (ChTX), a potent neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus. ChTX is a 37-amino acid peptide that acts as a high-affinity blocker of several types of potassium channels, making it an invaluable tool in neuroscience and drug discovery research. These application notes and protocols detail the chemical synthesis, purification, and characterization of ChTX, along with its mechanism of action and biological activity.

Application Notes

This compound is a selective blocker of various potassium channels, including large-conductance Ca2+-activated (BK), voltage-gated (Kv1.2 and Kv1.3), and intermediate-conductance Ca2+-activated (KCa3.1) channels.[1][2] Its ability to physically occlude the ion conduction pore allows for the study of channel function, structure-activity relationships, and the physiological roles of these channels in various tissues.[3] Synthetic ChTX, which is chemically and functionally indistinguishable from its natural counterpart, offers a reliable and customizable source of this critical research tool.[3][4] The protocols outlined below describe the solid-phase peptide synthesis (SPPS) of ChTX, a widely used and effective method for producing this peptide for research purposes.

Quantitative Data Summary

The biological activity of synthetic this compound is comparable to the native toxin. The following table summarizes key quantitative data related to its synthesis and inhibitory activity on various potassium channels.

ParameterValueChannel TypeReference
Synthesis
Overall Yield4.0-5.0%-[5]
Purity>97%-[1]
Molecular Weight4295.90 Da-[1]
Biological Activity
Ki10 pMMaxi-K (Bovine Aortic Sarcolemma)[6]
Kd2.1 nMCa2+-activated K+ Channel[7][8]
Kd3.5 nMHigh-conductance Ca2+-activated K+ Channel[9]
Kd0.5-1.5 nMType 'n' Voltage-gated K+ Channels (Jurkat cells)
IC50~3 nMKCa1.1
IC505.6 nMKv1.2[10]
IC502.6 nMKv1.3[1]
IC505 nMKCa3.1[1]
IC502 nMKv1.6[1]
IC50~15 nMCa2+-activated K+ Channel (Rat Brain Synaptosomes)[4]
IC50~40 nMCa-independent Voltage-gated K+ Channel (Rat Brain Synaptosomes)[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of the 37-amino acid this compound peptide using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF.

    • Add DIC and HOBt to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the ChTX sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Lyophilization:

    • Filter the cleavage mixture to remove the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry the crude peptide.

    • Dissolve the peptide in a minimal amount of water/acetonitrile and lyophilize.

Oxidative Folding of this compound

The linear, reduced peptide must be folded to form the three essential disulfide bonds (Cys7-Cys28, Cys13-Cys33, Cys17-Cys35) for its biological activity.[6][11]

Materials:

  • Lyophilized crude ChTX peptide

  • Folding buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing reduced and oxidized glutathione)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve the lyophilized crude peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

  • Oxidation: Gently stir the solution at room temperature or 4°C, exposed to air, for 24-48 hours to allow for oxidative folding and disulfide bond formation.

  • Quenching: Stop the folding reaction by acidifying the solution with HCl to a pH of ~2.

  • Desalting: Desalt the folded peptide solution using a C18 Sep-Pak cartridge or dialysis.

  • Lyophilization: Lyophilize the desalted, folded peptide.

Purification by High-Performance Liquid Chromatography (HPLC)

The folded this compound is purified using reversed-phase HPLC.

Materials:

  • Lyophilized folded ChTX

  • HPLC system with a UV detector

  • C18 reversed-phase column (preparative or semi-preparative)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the lyophilized, folded peptide in Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 10-60% over 60 minutes) at a suitable flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which should represent correctly folded ChTX.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>97%).

  • Lyophilization: Lyophilize the purified ChTX to obtain a white powder.

Characterization

The identity and purity of the synthetic this compound should be confirmed.

  • Mass Spectrometry: Determine the molecular weight of the purified peptide using MALDI-TOF or ESI-MS to confirm the correct sequence and the formation of three disulfide bonds (loss of 6 Da).

  • Amino Acid Analysis: Confirm the amino acid composition of the synthetic peptide.

  • Biological Activity Assay: Assess the potency of the synthetic ChTX by measuring its ability to block a target potassium channel (e.g., BK or Kv1.3 channels) using electrophysiological techniques such as patch-clamp.

Visualizations

This compound Synthesis and Purification Workflow

ChTX_Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc Chemistry Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Folding Oxidative Folding (Disulfide Bond Formation) Cleavage->Folding Purification RP-HPLC Purification Folding->Purification Characterization Characterization (MS, HPLC, Bioassay) Purification->Characterization Final Purified Synthetic this compound Characterization->Final

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of this compound Action on Potassium Channels

ChTX_Mechanism cluster_channel Potassium Channel Pore Pore Region SelectivityFilter Selectivity Filter Blocked Ion Flow Blocked Pore->Blocked K_ion_out K+ Ion (Intracellular) SelectivityFilter->K_ion_out Exits ChTX This compound ChTX->Pore Binds to outer vestibule K_ion_in K+ Ion (Extracellular) K_ion_in->Pore Enters

Caption: this compound physically blocks the potassium channel pore.

References

Application Notes and Protocols: Labeling Charybdotoxin for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (CTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus, is a potent blocker of several types of potassium channels, with a particularly high affinity for the voltage-gated potassium channel Kv1.3. The significant role of Kv1.3 channels in the activation and proliferation of T-lymphocytes makes them a key therapeutic target for autoimmune diseases. Consequently, labeled this compound serves as an invaluable tool for imaging and quantifying these channels in both in vitro and in vivo studies. These application notes provide detailed protocols for the radiolabeling, fluorescent labeling, and biotinylation of this compound for use in various imaging applications.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with different this compound labeling techniques.

Labeling MethodLabelTypical Molar Ratio (Label:CTX)Purification MethodBinding Affinity (Kd) of Labeled CTXNotes
Radiolabeling Iodine-125 (¹²⁵I)N/A (Direct Labeling)Reversed-Phase HPLC8-14 pM (on human T lymphocytes)[1]Iodination can slightly reduce binding affinity.
25-30 pM (on rat brain synaptosomes)[2]
100 pM (on bovine aortic smooth muscle)[3]
Fluorescent Labeling ATTO 488-NHS Ester5-10 fold molar excessGel Filtration (Sephadex G-25)To be determined empiricallyLabeling efficiency and final Kd should be validated post-labeling.
TAMRA-NHS Ester5-10 fold molar excessGel Filtration (Sephadex G-25)To be determined empiricallyAmine-reactive dyes label primary amines (e.g., lysine residues and the N-terminus).
Biotinylation NHS-Biotin10-30 fold molar excessGel Filtration or DialysisTo be determined empiricallyBiotinylated CTX can be detected with fluorescently labeled streptavidin.

Experimental Protocols & Methodologies

Radiolabeling of this compound with Iodine-125

Radioiodination is a highly sensitive method for labeling this compound, enabling quantitative binding studies and in vivo imaging modalities such as SPECT. The following protocol is based on the IODO-GEN method, which has been successfully used for labeling CTX.[4]

Materials:

  • This compound (CTX)

  • IODO-GEN® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer (0.1 M, pH 8.3)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Gamma counter

Protocol:

  • Preparation of IODO-GEN Coated Tubes: Dissolve IODO-GEN in a suitable organic solvent (e.g., chloroform) at a concentration of 1 mg/mL. Aliquot 10-20 µL into microcentrifuge tubes and evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the tubes. Store desiccated at -20°C.

  • Reaction Mixture:

    • To an IODO-GEN coated tube, add 5-10 µg of this compound dissolved in 50 µL of 0.1 M sodium bicarbonate buffer, pH 8.3.

    • Add 1-2 mCi of Na¹²⁵I to the reaction tube.

  • Incubation: Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation.

  • Quenching the Reaction: Terminate the reaction by transferring the mixture to a new tube containing a quenching buffer (e.g., a solution of sodium metabisulfite or tyrosine).

  • Purification:

    • Purify the ¹²⁵I-labeled this compound using a C18 RP-HPLC column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the labeled toxin.

    • Collect fractions and measure the radioactivity of each fraction using a gamma counter to identify the peak corresponding to ¹²⁵I-CTX.

  • Quantification and Specific Activity: Determine the protein concentration of the purified ¹²⁵I-CTX (e.g., by UV absorbance at 280 nm) and the total radioactivity. Calculate the specific activity in Ci/mmol.

  • Validation: The binding affinity (Kd) of the purified ¹²⁵I-CTX should be determined by saturation binding assays on cells or membranes expressing the target potassium channel (e.g., Kv1.3).

Fluorescent Labeling of this compound

Fluorescently labeled this compound is ideal for cellular imaging studies using fluorescence microscopy, flow cytometry, and high-content screening. Amine-reactive dyes such as ATTO 488-NHS ester and TAMRA-NHS ester can be used to label the primary amines on CTX.

Materials:

  • This compound (CTX)

  • ATTO 488-NHS ester or TAMRA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate buffer (0.1 M, pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol:

  • Dissolve this compound: Dissolve 1-5 mg of CTX in 1 mL of 0.1 M sodium bicarbonate buffer, pH 8.3. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).

  • Prepare Dye Solution: Immediately before use, dissolve 1 mg of the NHS-ester dye in 50-100 µL of anhydrous DMF or DMSO to create a stock solution.

  • Labeling Reaction:

    • While gently vortexing the CTX solution, add a 5-10 fold molar excess of the dissolved dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the fluorescently labeled CTX from the unreacted dye using a pre-equilibrated Sephadex G-25 gel filtration column.

    • Elute with PBS (pH 7.4). The first colored fraction will be the labeled toxin.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of the dye (e.g., ~495 nm for ATTO 488, ~555 nm for TAMRA).

    • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The optimal DOL is typically between 1 and 3 to maintain biological activity.

  • Validation: The functionality of the fluorescently labeled CTX should be confirmed by assessing its ability to bind to and block Kv1.3 channels, for instance, through competitive binding assays or electrophysiology.

Biotinylation of this compound

Biotinylated this compound allows for indirect detection using streptavidin-fluorophore conjugates, which can amplify the signal. This method is useful for various applications, including western blotting, ELISA, and cellular imaging. The following protocol is for labeling with an amine-reactive NHS-biotin derivative.

Materials:

  • This compound (CTX)

  • NHS-Biotin (e.g., EZ-Link™ NHS-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Gel filtration column or dialysis tubing for purification

Protocol:

  • Dissolve this compound: Dissolve CTX in PBS (pH 7.4) at a concentration of 1-5 mg/mL.

  • Prepare Biotin Reagent: Immediately before use, dissolve the NHS-Biotin reagent in a small volume of anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-30 fold molar excess of the dissolved NHS-Biotin to the CTX solution.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Remove the unreacted biotin reagent by either gel filtration (e.g., Sephadex G-25) or dialysis against PBS.

  • Validation:

    • The success of biotinylation can be confirmed by a streptavidin-HRP dot blot or by a gel-shift assay with streptavidin.

    • The biological activity of the biotinylated CTX should be validated through binding assays with its target channel. For imaging, the biotinylated CTX is typically followed by incubation with a fluorescently labeled streptavidin conjugate.

Visualizations

This compound-Kv1.3 Signaling Pathway in T-Lymphocytes

Charybdotoxin_Kv1_3_Signaling cluster_membrane Cell Membrane Kv1_3 Kv1.3 Channel K_efflux K+ Efflux Kv1_3->K_efflux Mediates CRAC CRAC Channel Ca_influx Ca2+ Influx CRAC->Ca_influx Mediates CTX This compound CTX->Kv1_3 Blocks Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Leads to Membrane_Hyperpolarization->CRAC Promotes Intracellular_Ca Increased Intracellular [Ca2+] Ca_influx->Intracellular_Ca Results in T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Intracellular_Ca->T_Cell_Activation Drives

Caption: this compound blocks Kv1.3, inhibiting T-cell activation.

Experimental Workflow for Labeling this compound

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_validation Validation & Application CTX This compound (Purified) Reaction Conjugation Reaction (Specific buffer & conditions) CTX->Reaction Label Labeling Reagent (¹²⁵I, Fluorescent Dye, Biotin) Label->Reaction Purification Purification (HPLC, Gel Filtration, Dialysis) Reaction->Purification QC Quality Control (DOL, Specific Activity) Purification->QC Assay Functional Assay (Binding Affinity, Channel Blocking) QC->Assay Imaging Imaging Studies (Microscopy, PET/SPECT) Assay->Imaging

Caption: Workflow for labeling and validating this compound.

References

Application Notes and Protocols for Charybdotoxin in Patch-Clamp Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Charybdotoxin (ChTX), a potent scorpion-venom-derived peptide, as a pharmacological tool in patch-clamp electrophysiology. This compound is a high-affinity blocker of several types of potassium (K+) channels, making it an invaluable probe for studying their physiological roles and for screening potential therapeutic modulators.

Introduction to this compound

This compound is a 37-amino acid peptide originally isolated from the venom of the scorpion Leiurus quinquestriatus. It is a well-characterized inhibitor of various potassium channels, including large-conductance Ca2+-activated K+ (BK) channels, intermediate-conductance Ca2+-activated K+ (IKCa) channels, and several voltage-gated K+ channels, notably Kv1.3.[1][2][3] Its high affinity and specificity for these channels have established it as a critical tool in neuroscience, immunology, and pharmacology.[3][4]

Key Applications in Patch-Clamp Electrophysiology

  • Channel Subtype Identification: Differentiating between various K+ channel currents in a mixed population.

  • Structure-Function Studies: Probing the outer vestibule of the K+ channel pore.[5]

  • Drug Screening: Serving as a positive control or competitor in assays for novel K+ channel blockers.

  • Physiological Role Investigation: Elucidating the contribution of ChTX-sensitive channels to cellular excitability and signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in patch-clamp experiments, compiled from various studies.

Table 1: Inhibitory Concentrations of this compound on Various K+ Channels

Channel TypeCell Type/Expression SystemIC50 / KdConcentration for >90% BlockReference(s)
Kv1.3 Human T Lymphocytes (Jurkat)0.5 - 1.5 nM (Kd)10-20 nM[4][6]
BK Channels Reconstituted in planar lipid bilayers3.5 nM (Kd)~100 nM[7]
IKCa Channels Porcine Coronary EndotheliumNot specified100 nM[8]
Dendrotoxin-sensitive K+ current Rat Dorsal Root Ganglion (DRG) cells~30 nM (IC50)600 nM[9]
Ca2+-activated K+ current Aplysia californica neurons30 nM (Kd at -30 mV)Not specified[2]

Table 2: Example Patch-Clamp Recording Solutions

Solution TypeApplicationComposition (in mM)Reference(s)
External (Extracellular) General K+ channel recording140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Na-HEPES (pH 7.4)[8]
Internal (Pipette) General K+ channel recording80 K-aspartate, 40 KCl, 20 NaCl, 1 MgCl2, 3 Mg-ATP, 10 EGTA, 5 K-HEPES (pH 7.4)[8]
Internal (Pipette) for Kv1.3 Kv1.3 recording in T-lymphocytes140 KCl, 6 CaCl2, 2 MgCl2, 2 MgATP, 0.4 NaGTP, 10 HEPES[10]
External (Extracellular) for DRG cells Dendrotoxin-sensitive K+ current140 Choline Cl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES-Tris, 10 Glucose[9]
Internal (Pipette) for DRG cells Dendrotoxin-sensitive K+ current110 KCl, 20 KF, 10 µM AlCl3, 1 EGTA, 2 MgCl2, 10 HEPES-Tris (pH 7.2)[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Toxin: this compound is typically supplied as a lyophilized powder. Reconstitute the toxin in a suitable buffer, such as a saline solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent adsorption to plasticware. For a 10 µM stock solution, dissolve 100 µg of ChTX (MW ~4.3 kDa) in 2.32 mL of buffer.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below.[7]

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in the external recording solution.

Protocol 2: Whole-Cell Patch-Clamp Recording of Kv1.3 Currents and Block by this compound

This protocol is adapted for studying Kv1.3 channels in a cell line stably expressing the channel, such as Jurkat T-lymphocytes.

  • Cell Preparation: Plate the cells on glass coverslips treated with a suitable coating (e.g., poly-L-lysine) to promote adhesion.

  • Mounting the Coverslip: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution (see Table 2).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-8 MΩ when filled with the internal solution (see Table 2).[8]

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording Baseline Currents:

    • Hold the cell at a holding potential of -80 mV or -90 mV.[9]

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200-400 ms) to elicit Kv1.3 currents.

    • Record the baseline current for a stable period.

  • Application of this compound:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 10 nM for near-complete block of Kv1.3).

    • Continue to apply the voltage-step protocol and record the currents as the block develops. The onset of the block is typically rapid.[9]

  • Washout:

    • Perfuse the chamber with the control external solution to wash out the toxin. Recovery from ChTX block can be slow.[9]

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before, during, and after ChTX application.

    • Calculate the percentage of current inhibition.

    • To determine the IC50, repeat the experiment with a range of ChTX concentrations and fit the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway

Charybdotoxin_Signaling_Pathway ChTX This compound K_Channel Potassium Channel (e.g., Kv1.3, BK, IKCa) ChTX->K_Channel Binds to outer vestibule Pore Channel Pore ChTX->Pore Blocks K_Channel->Pore K_efflux K+ Efflux Pore->K_efflux Allows Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Cellular_Response Cellular Response (e.g., Reduced T-cell activation, Altered neuronal firing) Hyperpolarization->Cellular_Response Regulates

Caption: Mechanism of this compound action on potassium channels.

Experimental Workflow

Patch_Clamp_Workflow Start Start: Cell Preparation Setup Setup Patch-Clamp Rig (Solutions, Pipette) Start->Setup Gigaseal Approach Cell & Form Gigaseal (>1 GΩ) Setup->Gigaseal WholeCell Rupture Membrane (Whole-Cell Mode) Gigaseal->WholeCell Baseline Record Baseline K+ Currents WholeCell->Baseline Apply_ChTX Apply this compound Baseline->Apply_ChTX Record_Block Record Blocked K+ Currents Apply_ChTX->Record_Block Washout Washout Toxin Record_Block->Washout Record_Recovery Record Recovery of Currents Washout->Record_Recovery Analysis Data Analysis (% Inhibition, IC50) Record_Recovery->Analysis End End Analysis->End

Caption: Workflow for a this compound patch-clamp experiment.

References

Charybdotoxin: A High-Affinity Ligand for the Purification of High-Conductance Ca(2+)-activated K+ Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

High-conductance Ca(2+)-activated K+ (BK) channels are crucial regulators of neuronal excitability, smooth muscle tone, and neurotransmitter release.[1] Their dysfunction is implicated in various pathological conditions, making them a significant target for drug discovery. The study of BK channel structure and function has been greatly facilitated by the use of specific, high-affinity ligands. Charybdotoxin (ChTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of BK channels and has emerged as an invaluable tool for their purification and characterization.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the affinity purification of BK channels. It is intended for researchers, scientists, and drug development professionals engaged in ion channel research.

Properties of this compound

This compound is a small, basic peptide that physically occludes the pore of BK channels, thereby inhibiting K+ ion conduction.[4][5] Its high affinity and specificity for BK channels make it an ideal ligand for affinity chromatography.

PropertyValueReference(s)
Molecular Weight ~4.3 kDa[6]
Amino Acid Residues 37[1]
Structure Single polypeptide chain with three disulfide bridges[6]
Binding Affinity (Kd) for BK channels ~2.1 - 3.5 nM[6][7]
Mechanism of Action Pore blocker[4][5]

Experimental Protocols

Protocol 1: Immobilization of this compound to an Affinity Resin

This protocol describes the covalent coupling of this compound to an NHS-activated agarose resin, creating a ChTX-affinity matrix for the purification of BK channels.

Materials:

  • This compound (synthetic or purified)

  • NHS-activated agarose resin (e.g., Thermo Scientific Pierce NHS-Activated Agarose)

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M Tris-HCl, pH 7.4

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.02% sodium azide

Procedure:

  • Resin Preparation: Wash the required amount of NHS-activated agarose resin with 10-15 bed volumes of ice-cold 1 mM HCl, followed by 3-4 bed volumes of cold Coupling Buffer.

  • Ligand Solubilization: Dissolve this compound in Coupling Buffer at a concentration of 1-2 mg/mL.

  • Coupling Reaction: Immediately mix the ChTX solution with the washed resin slurry. Gently agitate the mixture on a rocker or shaker for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking Unreacted Sites: Centrifuge the resin and discard the supernatant. Resuspend the resin in Blocking Buffer and incubate for 1-2 hours at room temperature with gentle agitation to block any remaining active NHS esters.

  • Washing: Wash the resin extensively with Wash Buffer to remove non-covalently bound toxin and blocking agent. Follow with a wash of 3-4 bed volumes of PBS.

  • Storage: Store the ChTX-affinity resin in Storage Buffer at 4°C.

Protocol 2: Purification of BK Channels using this compound Affinity Chromatography

This protocol outlines the solubilization of BK channels from cell membranes and their subsequent purification using the prepared ChTX-affinity matrix.

Materials:

  • Cell source expressing high levels of BK channels (e.g., transfected HEK293 cells, bovine aortic smooth muscle)

  • ChTX-affinity resin

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail

  • Solubilization Buffer: Lysis Buffer containing 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or other suitable non-ionic detergent

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% DDM

  • Elution Buffer:

    • Option 1 (pH shift): 0.1 M Glycine-HCl, pH 2.5-3.0, containing 0.1% DDM

    • Option 2 (High Salt): Wash Buffer containing 1-2 M NaCl

    • Option 3 (Competitive Elution): Wash Buffer containing a high concentration of a competitive ligand (e.g., iberiotoxin, if selectivity is desired for other purification steps)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Collection tubes

Procedure:

  • Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and differential centrifugation.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer and incubate for 1-2 hours at 4°C with gentle agitation to solubilize membrane proteins.

  • Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet insoluble material.

  • Affinity Binding: Add the clarified supernatant to the equilibrated ChTX-affinity resin. Incubate for 2-4 hours at 4°C with gentle agitation to allow the BK channels to bind to the immobilized ChTX.

  • Washing: Pack the resin into a chromatography column. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • For pH shift elution: Elute the bound BK channels with Elution Buffer (Option 1). Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.

    • For high salt elution: Apply a linear gradient or step gradient of increasing NaCl concentration (Option 2) to elute the channels.

  • Analysis: Analyze the eluted fractions for the presence of the BK channel α-subunit by SDS-PAGE and Western blotting. Pool the fractions containing the purified channel.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein solution to a detergent-free buffer or a buffer suitable for downstream applications using dialysis or a desalting column.

Protocol 3: Functional Reconstitution of Purified BK Channels into Liposomes

This protocol describes the incorporation of purified BK channels into artificial lipid vesicles (liposomes) to assess their ion channel activity.

Materials:

  • Purified BK channel protein in a detergent-containing buffer

  • Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) or a mixture of lipids)

  • Reconstitution Buffer: 10 mM HEPES, pH 7.4, 150 mM KCl

  • Bio-Beads SM-2 or similar detergent removal system

  • Flux assay components (e.g., potential-sensitive dye like DiSC₃(5), valinomycin)

Procedure:

  • Lipid Preparation: Prepare a thin lipid film by drying the desired lipids from a chloroform solution under a stream of nitrogen.

  • Liposome Formation: Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs). Create small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Detergent Removal and Reconstitution: Mix the purified BK channel protein with the prepared liposomes. Remove the detergent by adding Bio-Beads and incubating with gentle agitation at 4°C. The gradual removal of detergent drives the insertion of the channel into the lipid bilayer.

  • Proteoliposome Isolation: Separate the proteoliposomes (liposomes containing the reconstituted channel) from empty liposomes and aggregated protein by density gradient centrifugation.

  • Functional Assay (Flux Assay):

    • Load the proteoliposomes with a high concentration of KCl.

    • Dilute the loaded proteoliposomes into a low KCl external solution to create a K+ gradient.

    • Monitor the membrane potential using a potential-sensitive fluorescent dye.

    • The addition of Ca2+ to the external solution should activate the reconstituted BK channels, leading to K+ efflux and a change in fluorescence. This activity should be blockable by the addition of this compound.

Quantitative Data Summary

ParameterTypical ValueNotes
ChTX Coupling Efficiency > 80%Dependent on the coupling chemistry and resin.
Binding Capacity of ChTX-resin 0.1 - 0.5 mg BK channel per mL of resinHighly dependent on the source and expression level of the BK channel.
Purity of Eluted BK Channel > 90%As assessed by SDS-PAGE and silver staining.
Yield of Purified BK Channel 10 - 30%Varies depending on the solubilization efficiency and elution conditions.
Single-Channel Conductance (reconstituted) 200 - 300 pS (in symmetrical high K+)A key functional characteristic of BK channels.

Visualizations

experimental_workflow start Start: Cell Culture with BK Channel Expression mem_prep Membrane Preparation start->mem_prep solubilization Detergent Solubilization of Membrane Proteins mem_prep->solubilization clarification Ultracentrifugation to Clarify Lysate solubilization->clarification binding Binding of Solubilized BK Channels clarification->binding ch_tx_resin This compound-Coupled Affinity Resin ch_tx_resin->binding washing Washing to Remove Non-specific Proteins binding->washing elution Elution of Purified BK Channels washing->elution analysis SDS-PAGE & Western Blot Analysis elution->analysis reconstitution Reconstitution into Liposomes analysis->reconstitution functional_assay Functional Assay (e.g., Flux Assay) reconstitution->functional_assay

Caption: Experimental workflow for BK channel purification.

signaling_pathway depolarization Membrane Depolarization ca_influx Increased Intracellular Ca²⁺ depolarization->ca_influx bk_channel BK Channel Activation ca_influx->bk_channel Activates k_efflux K⁺ Efflux bk_channel->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization hyperpolarization->ca_influx Inhibits reduced_excitability Reduced Neuronal Firing / Smooth Muscle Relaxation hyperpolarization->reduced_excitability Feedback Inhibition ch_tx This compound ch_tx->bk_channel

Caption: BK channel signaling and inhibition by this compound.

References

Application Notes and Protocols: Charybdotoxin in Fluorescent Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide neurotoxin isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of several types of potassium (K+) channels.[1] Its high affinity and specificity for certain K+ channels, including the voltage-gated Kv1.3 channel and the large-conductance calcium-activated (BK) channels, make it an invaluable tool in neuroscience and pharmacology.[2][3] The development of fluorescently labeled this compound, such as ATTO488-Charybdotoxin, has enabled the development of sensitive and efficient fluorescent competitive binding assays. These assays are crucial for the screening and characterization of novel ion channel modulators, offering a non-radioactive alternative for drug discovery and research.

This document provides detailed application notes and protocols for the use of fluorescently labeled this compound in competitive binding assays.

Mechanism of Action

This compound functions by physically occluding the pore of target potassium channels.[1] It binds to the external vestibule of the channel, effectively blocking the passage of potassium ions. This blockade of K+ channels leads to a depolarization of the cell membrane, which can trigger a variety of downstream cellular events, including neuronal hyperexcitability.[1]

Target Ion Channels

This compound exhibits high affinity for several subtypes of potassium channels, making it a versatile research tool. Its primary targets include:

  • Voltage-Gated Potassium Channel Kv1.3: Found in T-lymphocytes, where it plays a critical role in regulating the membrane potential and calcium signaling, which are essential for T-cell activation and proliferation.

  • Large-Conductance Calcium-Activated Potassium (BK) Channels (KCa1.1): Widely expressed in various tissues, including smooth muscle and neurons, where they are involved in processes such as muscle relaxation and neuronal firing.

  • Other Voltage-Gated Potassium Channels: ChTX also shows affinity for other Kv channels such as Kv1.2 and Kv1.6.[2]

Data Presentation: Binding Affinities and IC50 Values

The following tables summarize the binding affinities of this compound and the inhibitory concentrations of various compounds for its primary target channels. This data is essential for designing and interpreting fluorescent competitive binding assays.

Table 1: Binding Affinity of this compound for Target Potassium Channels

Target ChannelCell Type/SystemLigandAffinity (Kd/Ki)Reference
Voltage-Gated K+ ChannelHuman T-lymphocytes¹²⁵I-ChTX8-14 pM (Kd)[4]
Voltage-Gated K+ ChannelRat brain synaptosomes¹²⁵I-ChTX25-30 pM (Kd)[5]
Voltage-Gated K+ ChannelRat brain synaptosomesNative ChTX8 pM (Ki)[5]
Voltage-Gated K+ ChannelJurkat cells (human T leukemia)ChTX0.5-1.5 nM (Kd)[2]
"type n" Voltage-Gated K+ ChannelMurine thymocytesNoxiustoxin0.2 nM (Kd)[2]

Table 2: IC50 Values of Common Potassium Channel Blockers

Target ChannelCompoundIC50Cell Type/System
Kv1.3This compound~2.6 nM-
Kv1.3Margatoxin~100 pM-
Kv1.3ShK~35 pM-
Kv1.3PAP-1~2 nM-
BK (KCa1.1)This compound~3 nM-
BK (KCa1.1)Iberiotoxin~1-10 nM-
BK (KCa1.1)Tetraethylammonium (TEA)~0.1-1 mM-

Experimental Protocols

This section provides a detailed protocol for a fluorescent competitive binding assay using ATTO488-Charybdotoxin. The protocol is adaptable for various cell lines expressing the target potassium channel and can be performed using a confocal microscope or a microplate reader with fluorescence polarization capabilities.

Protocol 1: Cell-Based Fluorescent Competitive Binding Assay using Confocal Microscopy

Objective: To determine the binding affinity (IC50) of a test compound for a specific potassium channel by measuring its ability to displace ATTO488-Charybdotoxin.

Materials:

  • Cell Line: HEK293 cells stably expressing the target potassium channel (e.g., human Kv1.3 or BK channel).

  • Fluorescent Ligand: ATTO488-Charybdotoxin (commercially available).

  • Test Compounds: Unlabeled competitor compounds.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • 96-well black, clear-bottom imaging plates.

  • Confocal Microscope: Equipped with a 488 nm laser line and appropriate emission filters for ATTO 488 (e.g., 500-550 nm).[1][4]

Procedure:

  • Cell Culture and Seeding:

    • Culture the cells expressing the target channel in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 96-well black, clear-bottom imaging plates at a density of 50,000 cells per well.

    • Allow the cells to adhere and grow for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Preparation of Reagents:

    • Prepare a stock solution of ATTO488-Charybdotoxin in the assay buffer. The final concentration used in the assay should be close to its Kd value for the target channel (typically 1-5 nM).

    • Prepare serial dilutions of the unlabeled test compounds in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

  • Competitive Binding Assay:

    • Wash the cells twice with 100 µL of assay buffer.

    • Add 50 µL of the diluted test compound to each well. For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 1 µM).

    • Add 50 µL of the ATTO488-Charybdotoxin solution to all wells. The final volume in each well should be 100 µL.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Image Acquisition:

    • Set up the confocal microscope for imaging ATTO 488. Use the 488 nm laser for excitation and collect the emission between 500 nm and 550 nm.[6]

    • Adjust the laser power and detector gain to obtain a good signal-to-noise ratio without saturating the detector.

    • Acquire images from the center of each well, focusing on the cell membrane.

  • Data Analysis:

    • Quantify the fluorescence intensity at the cell membrane for each image using image analysis software (e.g., ImageJ/Fiji).

    • Subtract the non-specific binding (fluorescence in the presence of excess unlabeled ChTX) from all other values.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

Protocol 2: Fluorescence Polarization (FP) Based Competitive Binding Assay

Objective: To determine the binding affinity of a test compound in a homogenous solution-based assay by measuring the change in fluorescence polarization of ATTO488-Charybdotoxin.

Materials:

  • Receptor Source: Purified or membrane preparations of the target potassium channel.

  • Fluorescent Ligand: ATTO488-Charybdotoxin.

  • Test Compounds: Unlabeled competitor compounds.

  • Assay Buffer: As described in Protocol 1.

  • 384-well black, low-volume microplates.

  • Microplate Reader: Equipped with fluorescence polarization capabilities, with appropriate excitation and emission filters for ATTO 488.

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of the receptor preparation in the assay buffer. The optimal concentration should be determined empirically to give a sufficient FP window.

    • Prepare a solution of ATTO488-Charybdotoxin in the assay buffer at a concentration of approximately 2-4 nM.

    • Prepare serial dilutions of the unlabeled test compounds.

  • Assay Setup:

    • In a 384-well plate, add 10 µL of the test compound dilutions. For control wells (maximum and minimum polarization), add 10 µL of assay buffer.

    • Add 10 µL of the ATTO488-Charybdotoxin solution to all wells.

    • To the test and maximum polarization wells, add 10 µL of the receptor preparation. To the minimum polarization wells (representing free fluorescent ligand), add 10 µL of assay buffer.

    • The final volume in each well is 30 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence polarization on the microplate reader.

  • Data Analysis:

    • Calculate the change in millipolarization units (mP).

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a competitive binding curve to determine the IC50 of the test compound.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The blockade of this compound-sensitive potassium channels has significant effects on cellular signaling cascades. The following diagrams illustrate the key pathways affected by ChTX in T-lymphocytes and smooth muscle cells.

ChTX_T_Cell_Signaling cluster_membrane Cell Membrane Kv1_3 Kv1.3 Channel Depolarization Membrane Depolarization Kv1_3->Depolarization Counteracts TCR TCR TCR->Depolarization Ca_channel CRAC Channel Ca_influx_reduced Reduced Ca2+ Influx Ca_channel->Ca_influx_reduced Leads to ChTX This compound ChTX->Kv1_3 Blocks Antigen Antigen Antigen->TCR Activates Depolarization->Ca_channel Reduces driving force for NFAT_dephospho NFAT Dephosphorylation (Inhibited) Ca_influx_reduced->NFAT_dephospho Gene_expression Gene Expression (e.g., IL-2) (Inhibited) NFAT_dephospho->Gene_expression ChTX_Smooth_Muscle_Signaling cluster_membrane Smooth Muscle Cell Membrane BK_channel BK Channel Depolarization Membrane Depolarization BK_channel->Depolarization Hyperpolarizes (prevents) VDCC Voltage-Dependent Ca2+ Channel Ca_influx Increased Ca2+ Influx VDCC->Ca_influx ChTX This compound ChTX->BK_channel Blocks Depolarization->VDCC Activates Contraction Muscle Contraction Ca_influx->Contraction Confocal_Assay_Workflow start Start seed_cells Seed cells expressing target channel start->seed_cells prepare_reagents Prepare ATTO488-ChTX and competitor dilutions seed_cells->prepare_reagents wash_cells Wash cells prepare_reagents->wash_cells add_competitor Add competitor compound wash_cells->add_competitor add_fluorescent_ligand Add ATTO488-ChTX add_competitor->add_fluorescent_ligand incubate Incubate add_fluorescent_ligand->incubate acquire_images Acquire confocal images incubate->acquire_images analyze_data Analyze fluorescence intensity and calculate IC50 acquire_images->analyze_data end End analyze_data->end FP_Assay_Workflow start Start prepare_reagents Prepare receptor, ATTO488-ChTX, and competitor dilutions start->prepare_reagents add_reagents Add reagents to 384-well plate prepare_reagents->add_reagents incubate Incubate add_reagents->incubate measure_fp Measure fluorescence polarization incubate->measure_fp analyze_data Analyze mP values and calculate IC50 measure_fp->analyze_data end End analyze_data->end

References

In vivo applications of Charybdotoxin for studying physiological processes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charybdotoxin (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent and selective blocker of several types of potassium (K+) channels.[1] Its ability to specifically inhibit large-conductance Ca2+-activated K+ (BK) channels, as well as some voltage-gated K+ (Kv) channels like Kv1.2 and Kv1.3, makes it an invaluable tool for elucidating the physiological roles of these channels in a variety of in vivo and ex vivo models.[2][3] This document provides detailed application notes and protocols for the use of this compound in studying physiological processes, with a focus on its in vivo applications.

Target Channels and In Vitro/Ex Vivo Potency

This compound exhibits high affinity for a range of potassium channels. The following table summarizes its inhibitory constants (Kd, Ki, or IC50) on various channel types, primarily determined through electrophysiological and binding assays in in vitro and ex vivo preparations. This data is crucial for estimating effective concentrations in in vivo experiments.

Target ChannelPreparationMethodInhibitory ConstantReference
Large-conductance Ca2+-activated K+ (BK) channelBovine aortic smooth muscle cellsElectrophysiologyKd: ~2.1 nM[3]
Voltage-gated K+ channel (type 'n')Human T-lymphoid (Jurkat) cellsWhole-cell patch-clampKd: 0.5 - 1.5 nM[4][5]
Voltage-gated K+ channelRat brain synaptosomesBinding assayKi: 8 pM[6]
Ca2+-activated K+ channelRat brain synaptosomes86Rb+ efflux assayIC50: ~15 nM
Voltage-gated K+ channelRat brain synaptosomes86Rb+ efflux assayIC50: ~40 nM
Voltage-gated K+ channelHuman peripheral blood lymphocytesProliferation assayKi: 0.5 nM[2]

In Vivo Applications and Experimental Protocols

While detailed in vivo protocols for this compound are not extensively published, existing literature points to its utility in several areas of physiological research. The following sections provide experimental frameworks based on available data and general in vivo methodologies.

Neuroscience: Investigating the Role of K+ Channels in Neuronal Excitability

Intracerebroventricular (i.c.v.) injection of ChTX has been shown to induce convulsant effects in mice, highlighting the role of ChTX-sensitive K+ channels in regulating neuronal excitability.

Experimental Protocol: Intracerebroventricular Injection in Mice and Seizure Monitoring

Objective: To assess the pro-convulsant effects of this compound following direct administration into the central nervous system.

Materials:

  • This compound (lyophilized)

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a 30-gauge needle

  • Video monitoring system

  • Behavioral scoring software (optional)

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Once deeply anesthetized (confirmed by lack of pedal reflex), mount the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda. Based on a mouse brain atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

  • Injection: Drill a small burr hole at the determined coordinates. Slowly lower the injection needle to the target depth. Infuse a specific dose of ChTX (e.g., starting with a low dose in the picomole range, based on in vitro potency) in a small volume (e.g., 1-2 µL) over several minutes. Slowly retract the needle.

  • Post-operative Care: Suture the incision and allow the animal to recover in a warm cage.

  • Seizure Monitoring: Place the mouse in an observation chamber with a video camera. Record behavior for a defined period (e.g., 1-2 hours). Score seizure activity using a standardized scale (e.g., the Racine scale).[7]

Expected Outcome: Dose-dependent increase in seizure severity and frequency.

Logical Workflow for Intracerebroventricular Injection and Seizure Analysis

G cluster_protocol Experimental Protocol cluster_analysis Data Analysis prep Anesthetize and Mount Mouse surgery Expose Skull and Drill Burr Hole prep->surgery injection Inject ChTX into Lateral Ventricle surgery->injection recover Suture and Recover injection->recover monitor Video Monitor Behavior recover->monitor score Score Seizure Activity monitor->score quantify Quantify Seizure Score and Latency score->quantify stats Statistical Analysis quantify->stats conclusion Draw Conclusions on ChTX Effect stats->conclusion

Caption: Workflow for i.c.v. injection of ChTX and subsequent seizure analysis in mice.

Smooth Muscle Physiology: Modulation of Contractility

This compound has been instrumental in studying the role of BK channels in regulating smooth muscle tone. While most detailed studies are ex vivo, the principles can be extended to in vivo models.

Experimental Protocol: Ex Vivo Investigation of Airway Smooth Muscle Contractility in Guinea Pig Trachea

Objective: To determine the effect of this compound on the contractility of airway smooth muscle.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution

  • This compound

  • Isoprenaline, Theophylline (bronchodilators)

  • Organ bath system with force transducer

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments.

  • Mounting: Mount the tracheal rings in an organ bath filled with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

  • Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension. Induce a submaximal contraction with a contractile agonist (e.g., histamine or carbachol).

  • ChTX Application: Once a stable contraction is achieved, add this compound to the organ bath at a desired concentration (e.g., 100 nM).[1]

  • Measurement of Relaxation: After observing the effect of ChTX, test the relaxant effects of bronchodilators like isoprenaline or theophylline by adding them cumulatively to the bath.

  • Data Analysis: Record the changes in isometric tension. The effects of ChTX are observed as an increase in spontaneous tone and antagonism of the relaxation induced by certain bronchodilators.[1]

Signaling Pathway of ChTX in Smooth Muscle Contraction

G ChTX This compound BK_channel BK Channel ChTX->BK_channel Blocks Membrane_Depolarization Membrane Depolarization BK_channel->Membrane_Depolarization Inhibition leads to VGCC Voltage-Gated Ca2+ Channels Membrane_Depolarization->VGCC Activates Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates Contraction Smooth Muscle Contraction Ca_influx->Contraction Initiates

Caption: ChTX blocks BK channels, leading to smooth muscle contraction.

Immunology: Investigating T-lymphocyte Activation

This compound's ability to block Kv1.3 channels makes it a valuable tool for studying T-cell proliferation and immune responses.

Experimental Protocol: In Vitro T-Lymphocyte Proliferation Assay

Objective: To assess the inhibitory effect of this compound on T-lymphocyte proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with fetal bovine serum

  • Mitogen (e.g., phytohemagglutinin - PHA) or specific antigen

  • This compound

  • [3H]-thymidine or other proliferation assay reagent (e.g., CellTiter-Glo®)

  • Scintillation counter or luminometer

Procedure:

  • Cell Culture: Isolate PBMCs and culture them in 96-well plates.

  • Stimulation: Stimulate the cells with a mitogen (e.g., PHA) or a specific antigen in the presence or absence of varying concentrations of this compound (e.g., 0.1 - 10 nM).[2]

  • Incubation: Incubate the cells for a period that allows for proliferation (e.g., 48-72 hours).

  • Proliferation Measurement:

    • For [3H]-thymidine incorporation: Add [3H]-thymidine to the cultures for the last 18-24 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.

    • For ATP-based assays (e.g., CellTiter-Glo®): Add the reagent to the wells and measure luminescence.

  • Data Analysis: Compare the proliferation in ChTX-treated wells to the control (stimulated but untreated) wells. Calculate the inhibitory concentration (e.g., IC50).

Experimental Workflow for T-Cell Proliferation Assay

G isolate_pbmcs Isolate PBMCs culture_cells Culture Cells in 96-well Plates isolate_pbmcs->culture_cells stimulate Stimulate with Mitogen/Antigen +/- ChTX culture_cells->stimulate incubate Incubate for 48-72h stimulate->incubate add_reagent Add Proliferation Reagent ([3H]-thymidine or ATP-based) incubate->add_reagent measure Measure Proliferation add_reagent->measure analyze Analyze Data (IC50) measure->analyze

Caption: Workflow for assessing the effect of ChTX on T-lymphocyte proliferation.

Conclusion

This compound is a powerful pharmacological tool for investigating the physiological roles of specific potassium channels. While detailed in vivo protocols are still emerging in the literature, the provided application notes and experimental frameworks, based on existing ex vivo and in vitro data, offer a solid foundation for researchers to design and execute their own in vivo studies. Careful dose-finding studies and appropriate physiological monitoring are essential for successful and reproducible in vivo experiments with this potent neurotoxin.

References

Troubleshooting & Optimization

Optimizing Charybdotoxin concentration for effective channel blocking.

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Charybdotoxin, providing step-by-step solutions to overcome common challenges.

Issue 1: No or Weak Channel Block Observed

Possible Causes and Solutions:

  • Incorrect CTX Concentration: The effective concentration of CTX can vary significantly depending on the specific ion channel subtype and experimental conditions.

    • Solution: Consult the provided data table for typical IC50 values for your target channel. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Degradation of CTX: As a peptide, CTX can be susceptible to degradation if not stored or handled properly.

    • Solution: Prepare fresh aliquots of CTX from a lyophilized stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or lower. For working solutions, it is advisable to use them within the same day. Some researchers recommend including bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) in the external solution to prevent non-specific binding of the peptide to labware.[1]

  • Ionic Strength of External Solution: The blocking potency of CTX is highly sensitive to the ionic strength of the extracellular solution. Higher ionic strength can weaken the electrostatic interactions between the positively charged toxin and the negatively charged channel vestibule, reducing its affinity.[2][3]

    • Solution: Maintain a consistent and physiological ionic strength in your external solution throughout the experiment. If you suspect an issue, you can test a lower ionic strength solution to see if it enhances the block, though be mindful of potential osmotic effects on your cells.

  • Voltage-Dependence of Block: The dissociation of CTX from some channels can be voltage-dependent. Depolarizing membrane potentials can sometimes reduce the blocking effect.[3]

    • Solution: Be aware of the voltage protocol you are using. If you are holding the cell at a very depolarized potential, this might affect the stability of the block. Consider testing the effect of CTX at different holding potentials.

  • pH of the Solution: The pH of the experimental solution can influence the charge of both the toxin and the channel, potentially affecting their interaction.

    • Solution: Ensure that your external solution is buffered to a physiological pH (typically 7.2-7.4) and that the pH is stable throughout the experiment.

Logical Troubleshooting Flow for Weak/No Block

start No or Weak Block Observed check_conc Verify CTX Concentration (Dose-response curve) start->check_conc conc_ok Concentration is Appropriate check_conc->conc_ok check_prep Assess CTX Preparation (Fresh aliquots, proper storage) prep_ok Preparation is Correct check_prep->prep_ok check_solution Examine External Solution (Ionic strength, pH) solution_ok Solution is Optimal check_solution->solution_ok check_protocol Review Experimental Protocol (Voltage, duration) protocol_ok Protocol is Sound check_protocol->protocol_ok conc_ok->check_prep [Concentration OK] resolve Channel Block Optimized conc_ok->resolve [Concentration Issue Resolved] prep_ok->check_solution [Preparation OK] prep_ok->resolve [Preparation Issue Resolved] solution_ok->check_protocol [Solution OK] solution_ok->resolve [Solution Issue Resolved] protocol_ok->resolve [Protocol OK]

A flowchart for troubleshooting weak or absent this compound block.

Issue 2: Off-Target Effects Observed

Possible Causes and Solutions:

  • CTX is Not Entirely Specific: While a potent blocker of several potassium channels, CTX is not perfectly selective and can affect multiple channel subtypes.[4]

    • Solution:

      • Use the Lowest Effective Concentration: Determine the lowest concentration of CTX that effectively blocks your target channel to minimize effects on other channels with lower affinity.

      • Pharmacological Controls: If available, use more selective blockers for the potential off-target channels to confirm that the observed effect is not due to their inhibition.

      • Genetic Knockdown/Knockout: In cell lines, using siRNA or CRISPR to reduce the expression of the target channel can help verify that the effect of CTX is mediated through that specific channel.

      • Expression of a Toxin-Insensitive Mutant: If the binding site of CTX on your channel of interest is known, you can express a mutant version of the channel that is insensitive to the toxin as a negative control.

  • Non-Specific Binding: At high concentrations, peptide toxins can sometimes exhibit non-specific binding to the cell membrane or other proteins.

    • Solution: As mentioned previously, including a carrier protein like BSA in your solutions can help mitigate non-specific binding. Always perform control experiments with the vehicle solution (the solution without CTX) to ensure that the observed effects are due to the toxin itself.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pore blocker of potassium channels.[5] It physically occludes the outer vestibule of the channel pore, thereby preventing the flow of potassium ions. This interaction is often stabilized by electrostatic forces between the positively charged amino acid residues on the toxin and negatively charged residues in the channel's pore region.

Q2: Which ion channels are blocked by this compound?

A2: this compound is known to block a variety of potassium channels, including:

  • Large-conductance Ca2+-activated potassium channels (BK, KCa1.1).

  • Voltage-gated potassium channels such as Kv1.2, Kv1.3, and Kv1.6.[6] The affinity of CTX for these channels can vary, as detailed in the data table below.

Q3: How should I prepare and store this compound?

A3: It is recommended to reconstitute lyophilized this compound in a buffered aqueous solution, for example, a solution containing a small amount of a non-volatile buffer like HEPES. To minimize peptide loss due to adsorption, using low-protein-binding tubes is advisable. For long-term storage, it is best to prepare aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Working solutions should ideally be prepared fresh for each experiment.

Q4: What is a typical starting concentration for my experiments?

A4: A good starting point is a concentration close to the known IC50 value for your channel of interest (see the data table). However, the optimal concentration will depend on your specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your system.

Q5: How can I determine the IC50 of this compound for my channel?

A5: The IC50 can be determined by applying a range of CTX concentrations to your cells and measuring the resulting inhibition of the channel's current. The percentage of inhibition at each concentration is then plotted against the logarithm of the concentration, and the data are fitted with a sigmoidal dose-response curve. The IC50 is the concentration at which 50% of the current is inhibited. A detailed protocol for this is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on Various Potassium Channels

Channel SubtypeIC50 (nM)Cell Type/Expression SystemReference
KCa1.1 (BK)~5.9Not specified[7]
Kv1.2~14Not specified[6]
Kv1.25.6Oocytes[8]
Kv1.3~2.6Not specified[6]
Kv1.6~22Not specified[6]
Shaker K+ channelKd = 3.6 nMXenopus oocytes[2]

Note: IC50 and Kd values can vary depending on the experimental conditions (e.g., ionic strength, membrane potential, temperature) and the expression system used.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology

1. Cell Preparation:

  • Culture cells expressing the target potassium channel to an appropriate density for patch-clamp experiments.
  • On the day of the experiment, gently detach the cells and plate them onto coverslips in the recording chamber.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
  • CTX Stock Solution: Prepare a high-concentration stock solution (e.g., 10 µM) of CTX in the external solution. Aliquot and store at -20°C.
  • Working Solutions: On the day of the experiment, prepare a series of dilutions of CTX in the external solution to cover a range of concentrations around the expected IC50 (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).

3. Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a cell expressing the target channel.
  • Apply a voltage protocol that elicits a stable current from the target channel. For voltage-gated channels, this typically involves a depolarizing step from a hyperpolarized holding potential.
  • Record the baseline current in the absence of CTX.
  • Perfuse the recording chamber with the lowest concentration of CTX until a steady-state block is achieved.
  • Wash out the toxin with the external solution to ensure reversibility.
  • Repeat the application and washout for each concentration of CTX, moving from the lowest to the highest concentration.

4. Data Analysis:

  • Measure the peak current amplitude in the presence of each CTX concentration.
  • Calculate the percentage of inhibition for each concentration relative to the baseline current.
  • Plot the percentage of inhibition as a function of the logarithm of the CTX concentration.
  • Fit the data with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.

Experimental Workflow for IC50 Determination

prep_cells Prepare Cells Expressing Target Channel patch Establish Whole-Cell Patch-Clamp Configuration prep_cells->patch prep_solutions Prepare External, Internal, and CTX Solutions prep_solutions->patch record_baseline Record Baseline Current patch->record_baseline apply_ctx Apply Increasing Concentrations of CTX record_baseline->apply_ctx washout Washout Between Concentrations apply_ctx->washout analyze Analyze Data and Determine IC50 apply_ctx->analyze All Concentrations Tested washout->apply_ctx Next Concentration

A workflow outlining the key steps in determining the IC50 of this compound.

Signaling Pathway

Blockade of Kv1.3 Channels in T-Lymphocytes and its Downstream Effects

The voltage-gated potassium channel Kv1.3 plays a crucial role in the activation of T-lymphocytes. By maintaining the membrane potential, Kv1.3 channels facilitate a sustained influx of Ca2+ upon T-cell receptor (TCR) activation, which is essential for the downstream signaling cascade that leads to T-cell proliferation and cytokine production. This compound, by blocking Kv1.3, can effectively suppress this activation pathway.

TCR T-Cell Receptor (TCR) Activation Kv1_3 Kv1.3 Channel TCR->Kv1_3 maintains membrane potential for Ca_influx Sustained Ca2+ Influx Kv1_3->Ca_influx enables CTX This compound CTX->Kv1_3 blocks Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT NFAT Dephosphorylation and Nuclear Translocation Calcineurin->NFAT Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression Proliferation T-Cell Proliferation and Cytokine Production Gene_expression->Proliferation

The signaling pathway affected by this compound blockade of Kv1.3 channels in T-cells.

References

Addressing the stability and storage of Charybdotoxin solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Charybdotoxin (ChTX) solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of ChTX in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

A1: Lyophilized this compound powder should be stored desiccated at -20°C.[1] When stored properly, the solid peptide is stable for up to 6 months.

Q2: How should I reconstitute this compound?

A2: this compound is soluble in water and saline buffers.[2] For a stock solution, reconstitute the lyophilized powder in a high-quality sterile buffer, such as a saline solution containing bovine serum albumin (BSA) at a concentration of around 25 µg/ml to prevent non-specific binding to surfaces.

Q3: What is the recommended storage condition for reconstituted this compound solutions?

A3: Stock solutions of this compound should be aliquoted into tightly sealed vials and stored at -20°C.[3] It is generally recommended to use these solutions within one month. For best results, prepare and use the solution on the same day.

Q4: How many freeze-thaw cycles can a this compound solution undergo?

A4: While this compound is a very stable peptide, it is best practice to avoid multiple freeze-thaw cycles to prevent potential degradation and aggregation. Aliquoting the stock solution into single-use volumes is highly recommended.

Q5: Is this compound stable at room temperature or higher?

A5: this compound is an exceptionally stable protein, with its inhibitory activity being insensitive to boiling.[3][4] However, for routine experimental use and to ensure long-term potency, it is crucial to adhere to the recommended storage conditions.

Q6: At what pH is this compound most stable?

A6: While specific pH stability studies are not extensively detailed in the provided search results, ChTX is often used in physiological buffers with a pH around 7.4. One study mentioned dissolving the venom in a buffer with a pH of 9.0 during purification.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no blocking activity of K+ channels 1. Improper storage of the lyophilized powder or stock solution. 2. Multiple freeze-thaw cycles of the stock solution. 3. Incorrect final concentration in the experiment. 4. Experimental conditions (e.g., high ionic strength) reducing binding affinity.[5]1. Ensure lyophilized powder is stored at -20°C, desiccated. Prepare fresh stock solutions and store at -20°C in aliquots. 2. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. 3. Verify all dilution calculations and ensure accurate pipetting. 4. Optimize the ionic strength of your experimental buffer. The association rate of ChTX is sensitive to ionic strength.[5]
Precipitates observed in the reconstituted solution 1. Low-quality solvent or buffer. 2. The concentration is too high for the chosen solvent. 3. The peptide was not fully dissolved during reconstitution.1. Use high-purity, sterile water or buffer for reconstitution. 2. Check the solubility information on the product datasheet. You may need to prepare a more dilute stock solution. 3. Gently vortex or sonicate the solution to ensure the peptide is fully dissolved.
High variability in experimental results 1. Inconsistent ChTX concentration due to adsorption to surfaces. 2. Fluctuation in experimental parameters like voltage or ion concentrations.[6][7]1. Add a carrier protein like BSA (e.g., 0.1 mg/ml) to your buffer to prevent non-specific binding of the peptide to vials and pipette tips. 2. Ensure precise control over the electrophysiological setup and buffer compositions. The binding of ChTX can be voltage-dependent.[6]

Quantitative Data Summary

Parameter Value Channel Type Reference
IC₅₀ ~3 nMKCa1.1[2]
IC₅₀ 5 nMKCa3.1[2]
IC₅₀ 14 nMKv1.2[2]
IC₅₀ 2.6 nMKv1.3[2]
IC₅₀ 2 nMKv1.6[2]
K_d 2.1 nMCa²⁺-activated K⁺ channel[2][8]
K_d 3.5 nMHigh-conductance Ca²⁺-activated K⁺ channel[4]
K_d 0.5 - 1.5 nMType "n" voltage-gated K⁺ channels in Jurkat cells[9]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Pre-equilibration: Before opening, allow the vial of lyophilized ChTX to equilibrate to room temperature for at least 20 minutes to prevent condensation.

  • Solvent Addition: Add the required volume of high-purity, sterile water or a suitable buffer (e.g., saline) to the vial to achieve the desired stock concentration (e.g., 100 µM).

  • Dissolution: Gently vortex the vial to dissolve the peptide completely. If needed, brief sonication in a water bath can aid dissolution. Avoid vigorous shaking, which can cause foaming and potential denaturation.

  • Aliquotting: Dispense the stock solution into single-use, low-protein-binding polypropylene vials.

  • Storage: Store the aliquots at -20°C.

Protocol for Application of this compound in Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Prepare the cells expressing the potassium channels of interest according to your standard protocol.

  • Pipette and Bath Solutions: Prepare the internal (pipette) and external (bath) solutions. A typical external solution may contain (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.4.[10]

  • Obtaining a Gigaseal: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline potassium channel activity by applying the appropriate voltage-clamp protocol.

  • ChTX Application: Perfuse the bath with the external solution containing the desired final concentration of this compound. The effective concentration is typically in the nanomolar range.

  • Recording the Block: Record the potassium currents in the presence of ChTX to observe the blocking effect.

  • Washout: To test for reversibility, perfuse the bath with the ChTX-free external solution and record the recovery of the potassium current.[6][11]

Visualizations

ChTX_Mechanism_of_Action cluster_membrane Cell Membrane K_channel Potassium Channel (e.g., KCa1.1, Kv1.3) Pore K_ion_out K+ Ion (out) K_channel:p->K_ion_out Blocked_pore Blocked Pore K_channel:m->Blocked_pore ChTX This compound ChTX->K_channel:m Binding & Occlusion K_ion_in K+ Ion (in) K_ion_in->K_channel:p Influx/Efflux

Caption: Mechanism of this compound action on a potassium channel.

ChTX_Experimental_Workflow Reconstitution Reconstitute Lyophilized ChTX Dilution Prepare Working Dilution Reconstitution->Dilution Application Apply ChTX Solution Dilution->Application Baseline Record Baseline K+ Current Baseline->Application Analysis Data Analysis Baseline->Analysis Record_Block Record Blocked K+ Current Application->Record_Block Washout Washout with Control Solution Record_Block->Washout Record_Block->Analysis Record_Recovery Record Recovered K+ Current Washout->Record_Recovery Record_Recovery->Analysis

Caption: A typical experimental workflow for studying ChTX effects.

Downstream_Signaling_Effects ChTX This compound K_Channel Potassium Channel Blockage ChTX->K_Channel Membrane_Potential Membrane Depolarization K_Channel->Membrane_Potential Ca_Channels Voltage-Gated Ca2+ Channels (Activation) Membrane_Potential->Ca_Channels Intracellular_Ca Increased Intracellular [Ca2+] Ca_Channels->Intracellular_Ca Cellular_Responses Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Cell Proliferation) Intracellular_Ca->Cellular_Responses

References

Minimizing non-specific binding of Charybdotoxin in assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Charybdotoxin (ChTX). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize non-specific binding (NSB) in assays involving this peptide toxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (ChTX) is a 37-amino acid peptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1][2] It is a potent blocker of several types of potassium (K+) channels. Its primary targets include large-conductance calcium-activated K+ channels (KCa1.1) and certain voltage-gated K+ channels like Kv1.2, Kv1.3, and Kv1.6.[3] ChTX functions by physically occluding the ion conduction pore of these channels, thereby inhibiting K+ flow.[4][5]

Q2: What is non-specific binding (NSB)?

A2: Non-specific binding is the adsorption of a substance, such as a peptide or protein, to surfaces other than its intended biological target.[6] This is a common issue in many bioassays and can occur on various materials used in the lab, including plastic tubes, pipette tips, and microplates.[6][7] This phenomenon is often driven by hydrophobic or ionic interactions between the peptide and the surface.[7]

Q3: Why is this compound prone to non-specific binding?

A3: this compound, like many other peptides, has characteristics that make it susceptible to non-specific binding. It is a highly basic protein, and its amphiphilic nature—possessing both hydrophobic and hydrophilic regions—can lead to strong interactions with plastic and glass surfaces, especially at the low nanomolar concentrations often used in assays.[8][9][10]

Q4: What are the consequences of NSB in my experiments?

A4: Non-specific binding of ChTX can lead to several significant problems in an assay. It can cause a substantial loss of the peptide from the solution, leading to a lower effective concentration and resulting in weak or no signal.[7][8] NSB can also lead to high background noise and poor signal-to-noise ratios, making data interpretation difficult. Ultimately, it compromises the accuracy, sensitivity, and reproducibility of the experimental results.[6]

Troubleshooting Guide: Non-Specific Binding

This guide addresses common problems related to non-specific binding in a question-and-answer format.

Q: I'm observing a very high background signal across my entire immunoassay plate. What is the likely cause and solution?

A: High background is a classic sign of insufficient blocking, where ChTX or detection antibodies bind directly to the assay surface.

  • Probable Cause: The blocking buffer is not effectively covering all non-specific binding sites on the surface.

  • Solution: Optimize your blocking step. Increase the concentration of your blocking agent (e.g., from 1% to 3-5% BSA) or extend the incubation time. You may also need to try a different blocking agent entirely, as no single blocker is perfect for every application.[11][12] Consider using commercially formulated blocking buffers, which often have a more consistent composition.[11]

Q: My assay signal is very low or completely absent, even at high ChTX concentrations. What could be happening?

A: This often indicates that the ChTX is being lost from the solution before it can bind to its target.

  • Probable Cause: ChTX is adsorbing to the surfaces of your storage tubes, pipette tips, and assay plates. This is a significant issue for peptides, especially in aqueous buffers without carrier proteins.[8]

  • Solution:

    • Use Low-Binding Labware: Switch to commercially available low-binding polypropylene tubes and plates.[7]

    • Add a Carrier Protein: Include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% (w/v) in your assay buffers and diluents. BSA will preferentially coat surfaces, reducing the amount of ChTX that binds.[9][13]

    • Modify Solvents: If compatible with your assay, adding a small amount of non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration in your buffer can help reduce hydrophobic interactions.[9][13]

Q: My results are highly variable between replicate wells. How can I improve consistency?

A: Inconsistent results are often a symptom of differential non-specific binding across the assay plate.

  • Probable Cause: Uneven coating of blocking agents or variable loss of ChTX during pipetting and incubation steps.

  • Solution:

    • Pre-treat Labware: Before adding your samples, pre-incubate the assay plate with your complete assay buffer (containing BSA or Tween-20) to passivate the surfaces.

    • Ensure Thorough Mixing: Mix gently but thoroughly after adding ChTX to each well to ensure a uniform concentration.

    • Minimize Incubation Time in Dilute Solutions: If possible, minimize the time ChTX spends in a low-protein buffer before being exposed to the target.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical Working ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1 - 5% (w/v)Inexpensive, widely available, effective for many applications.[9][14]Can have lot-to-lot variability; may contain contaminating IgGs that cause cross-reactivity.[15]
Non-Fat Dry Milk0.5 - 5% (w/v)Very effective for blocking, inexpensive.[14]Can mask some specific interactions; may contain phosphoproteins that interfere with certain antibodies.[11]
Normal Serum5 - 10% (v/v)Reduces background from Fc-receptor binding; best if from the same species as the secondary antibody.[15]More expensive; can contain endogenous proteins that may interfere with the assay.
Commercial Peptide BlockersPer manufacturerHigh lot-to-lot consistency, often very efficient.[12]Higher cost compared to individual proteins.
Non-ionic Detergents (e.g., Tween-20)0.05 - 0.1% (v/v)Reduces hydrophobic interactions, inexpensive.[9][13]Can interfere with some protein-protein interactions; not suitable for all assays (e.g., mass spectrometry).[6]

Visualizations

troubleshooting_flowchart start Problem: Inaccurate or Inconsistent ChTX Assay Results q1 Is the background signal high across the plate? start->q1 q2 Is the specific signal low or absent? q1->q2 No sol1 Cause: Insufficient Blocking 1. Increase blocker concentration/time. 2. Try a different blocking agent (BSA, casein). 3. Use a commercial blocking buffer. q1->sol1 Yes sol2 Cause: ChTX Adsorption to Labware 1. Use low-binding tubes/plates. 2. Add carrier protein (0.1% BSA) to diluents. 3. Add 0.05% Tween-20 to buffers. q2->sol2 Yes sol3 Cause: Inconsistent Pipetting or Blocking 1. Pre-incubate plate with assay buffer. 2. Ensure thorough mixing in wells. 3. Check pipetting accuracy. q2->sol3 No (Results are inconsistent) end_node Re-run Assay sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting decision tree for ChTX non-specific binding.

charybdotoxin_action cluster_channel Potassium Channel channel Extracellular Side Pore Intracellular Side k_ion_out chtx This compound chtx->channel:p2 Blocks Pore k_ion_in

Caption: Simplified model of this compound blocking a K+ channel pore.

Experimental Protocols

Protocol 1: General Blocking Procedure for an ELISA Plate

This protocol provides a starting point for blocking a 96-well microplate to reduce non-specific binding of this compound.

  • Reagent Preparation: Prepare a blocking buffer. A common and effective starting buffer is 1% (w/v) BSA in Phosphate Buffered Saline (PBS). Dissolve 1 gram of high-quality BSA into 100 mL of PBS. For assays sensitive to hydrophobic interactions, add Tween-20 to a final concentration of 0.05% (v/v).

  • Plate Coating (if applicable): If your assay involves a coated capture antibody or antigen, perform this step according to your primary protocol. After coating, wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking Step: Add 200-300 µL of the blocking buffer to each well of the 96-well plate. Ensure the entire surface of each well is covered.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C. Gentle agitation on a plate shaker can improve blocking efficiency.

  • Washing: Decant the blocking buffer from the plate. Wash the wells 3-5 times with wash buffer. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual liquid.

  • Proceed with Assay: The plate is now blocked and ready for the addition of this compound and other assay reagents. It is crucial to use a diluent buffer containing a carrier protein (e.g., 0.1% BSA) for preparing your ChTX dilutions to prevent adsorption to tubes and tips before it is added to the plate.

Protocol 2: Siliconizing Glassware to Reduce Peptide Adsorption

For experiments requiring glass tubes or vials, siliconizing (or silanizing) the surface creates a hydrophobic barrier that significantly reduces peptide binding.[13]

Caution: Siliconizing reagents are often flammable and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE).

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by extensive rinsing with deionized water. For critical applications, an acid wash (e.g., with 1 M HCl) followed by thorough rinsing can be performed. Dry the glassware completely in an oven.

  • Reagent Preparation: Prepare a 2-5% (v/v) solution of a siliconizing agent (e.g., dichlorodimethylsilane) in a volatile, nonpolar organic solvent (e.g., heptane or toluene).

  • Coating: In a fume hood, completely fill the clean, dry glassware with the siliconizing solution or immerse the glassware in a bath of the solution. Let it stand for 1-2 minutes to ensure the entire surface is coated.

  • Rinsing: Decant the siliconizing solution. Rinse the glassware thoroughly with the same organic solvent used for dilution to remove excess reagent. Follow this with a rinse using methanol or ethanol, and finally, rinse extensively with deionized water.

  • Drying and Curing: Dry the glassware in an oven at approximately 100°C for at least one hour to cure the silicon layer.

  • Storage: Once cooled, the siliconized glassware is ready for use. It can be stored in a dust-free environment. The coating is stable but may need to be reapplied after repeated or harsh washing procedures.

References

Dealing with the limited solubility of Charybdotoxin in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Charybdotoxin (ChTX), focusing on its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is generally soluble in water and most aqueous buffers at concentrations up to 1 mg/mL[1][2]. However, achieving and maintaining this solubility can be challenging under certain conditions.

Q2: In what form is this compound typically supplied?

A2: this compound is most commonly supplied as a white, lyophilized powder[3]. This form ensures stability during shipping and storage.

Q3: What are the recommended storage conditions for this compound?

A3: Lyophilized this compound should be stored desiccated at -20°C[4]. Once reconstituted, the solution should be aliquoted into single-use volumes and stored at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation[1].

Q4: Why is my reconstituted this compound solution cloudy or showing precipitates?

A4: Cloudiness or precipitation can occur due to several factors, including:

  • Aggregation: Particularly if the toxin has been mishandled (e.g., vigorous vortexing) or if it is a synthetic version where the reduced form is prone to aggregation[5].

  • Improper Reconstitution: Using a solvent that is not ideal or not following the correct reconstitution procedure can lead to incomplete dissolution.

  • Buffer Incompatibility: The pH or ionic strength of the buffer may not be optimal for this compound solubility.

Q5: Can I use DMSO to dissolve this compound?

A5: While this compound is primarily soluble in aqueous solutions, some researchers may use a small amount of DMSO as a co-solvent. However, it is crucial to first dissolve the peptide in an aqueous buffer before adding DMSO, as direct dissolution in a high concentration of organic solvent can cause aggregation. The final concentration of DMSO should be kept to a minimum to avoid affecting the biological activity and the integrity of cell membranes in your experiments.

Troubleshooting Guides

Issue 1: Lyophilized powder is difficult to dissolve.
  • Problem: The lyophilized this compound does not readily go into solution, or the solution remains cloudy.

  • Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Solubilization Time After adding the solvent, allow the vial to sit at room temperature for 15-30 minutes with occasional gentle swirling. Avoid vigorous shaking or vortexing.
Incorrect Solvent Ensure you are using a high-purity, sterile aqueous solvent. For initial reconstitution, sterile deionized water or a simple buffer like PBS or Tris is recommended.
Low Temperature To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period[2].
Aggregation If aggregation is suspected, refer to the "Dealing with Aggregation" section below.
Issue 2: Precipitates form in the solution over time.
  • Problem: A clear this compound solution becomes cloudy or forms visible precipitates upon storage or after dilution in experimental buffer.

  • Possible Causes & Solutions:

CauseRecommended Solution
Buffer pH and Ionic Strength The pH of your experimental buffer may be close to the isoelectric point of this compound, reducing its solubility. Try using a buffer with a pH further from the pI. Also, very low or very high ionic strength can affect solubility.
Repeated Freeze-Thaw Cycles This is a common cause of protein aggregation and precipitation. Always aliquot your stock solution into single-use volumes after the initial reconstitution.
Presence of Nucleation Sites Micro-particulates in the buffer or on the surface of the storage tube can act as nucleation sites for aggregation. Ensure all buffers are filtered and use low-protein-binding tubes.
Interaction with Other Components Components in your experimental buffer (e.g., certain salts or detergents at high concentrations) may be incompatible with this compound. Test the stability of ChTX in your final experimental buffer before starting your experiment.
Issue 3: Dealing with Aggregation of Synthetic this compound.
  • Problem: Synthetic this compound, particularly the reduced form before disulfide bond formation, is prone to aggregation[5].

  • Possible Causes & Solutions:

CauseRecommended Solution
Hydrophobic Interactions The reduced, unfolded peptide can expose hydrophobic regions, leading to aggregation.
Incorrect Refolding Conditions Improper refolding can lead to the formation of incorrect disulfide bonds and aggregation.
Solubilizing Aggregates For aggregated peptides, a disaggregation-refolding protocol may be necessary. This often involves dissolving the aggregate in a denaturing agent (e.g., Guanidine HCl or Urea) followed by a stepwise dialysis or rapid dilution into a refolding buffer. A redox buffer system (e.g., reduced and oxidized glutathione) is often required to facilitate correct disulfide bond formation[6].
Preventing Aggregation During synthesis and handling, the use of chaotropic agents or specific buffer conditions can help prevent aggregation. For long-term storage of the reconstituted peptide, the addition of stabilizing agents like glycerol (5-20%) or Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) can be beneficial, but their compatibility with your experimental setup must be verified.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValueReference
Molecular Weight~4.3 kDa[3]
Amino Acid Residues37[7]
Disulfide Bridges3[7]
AppearanceWhite lyophilized solid[3]
Solubility in WaterUp to 1 mg/mL[1][2]

Table 2: Inhibition Constants (IC₅₀/K𝘥) for this compound

Channel TargetCell Type/SystemIC₅₀ / K𝘥Reference
Ca²⁺-activated K⁺ channelGH3 anterior pituitary cells2.1 nM (K𝘥)[1]
Ca²⁺-activated K⁺ channelPrimary bovine aortic smooth muscle cells2.1 nM (K𝘥)[1]
Voltage-gated K⁺ channel (type n)Jurkat cells0.5 - 1.5 nM (K𝘥)
Ca²⁺-activated K⁺ channelRat brain synaptosomes~15 nM (IC₅₀)
Ca-independent voltage-gated K⁺ channelRat brain synaptosomes~40 nM (IC₅₀)

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15 minutes. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile, high-purity water or a suitable aqueous buffer (e.g., PBS, pH 7.4). To minimize foaming, gently add the solvent down the side of the vial.

  • Dissolution: Gently swirl the vial to dissolve the powder. Avoid vigorous shaking or vortexing. If necessary, let the vial sit at room temperature for 15-30 minutes to allow for complete dissolution. For difficult-to-dissolve peptides, gentle warming to 37°C or brief sonication can be attempted[2].

  • Verification: The final solution should be clear and colorless[1].

  • Aliquoting and Storage: Aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C.

Protocol 2: Basic Patch-Clamp Experiment Workflow with this compound
  • Cell Preparation: Prepare the cells expressing the target potassium channels (e.g., cultured cells or isolated primary cells) and place them in the recording chamber of the patch-clamp setup.

  • Pipette Preparation: Pull a glass micropipette with a resistance of 2-5 MΩ and fill it with the appropriate internal solution.

  • Seal Formation: Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane within the pipette tip, establishing the whole-cell recording configuration.

  • Baseline Recording: Record the baseline potassium channel activity in the absence of this compound. This is typically done by applying a series of voltage steps to elicit channel opening.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Recording of Blockade: Record the potassium channel activity in the presence of this compound. A reduction in the current amplitude indicates channel blockade.

  • Washout: Perfuse the chamber with the control external solution to wash out the this compound and observe the reversal of the channel block.

  • Data Analysis: Analyze the recorded currents to determine the extent of inhibition and other kinetic parameters.

Visualizations

Signaling Pathways

KCa_Channel_Blockade cluster_membrane Cell Membrane KCa KCa Channel K_ion_out K⁺ KCa->K_ion_out K⁺ Efflux Hyperpolarization Membrane Hyperpolarization KCa->Hyperpolarization Leads to Ca_ion Ca²⁺ Ca_ion->KCa Activates K_ion_in K⁺ ChTX This compound ChTX->KCa Blocks Depolarization Membrane Depolarization ChTX->Depolarization Can lead to Cellular_Response Altered Cellular Response Depolarization->Cellular_Response Hyperpolarization->Cellular_Response

Caption: Blockade of KCa channels by this compound.

Kv13_Channel_Blockade cluster_TCell T-Cell cluster_membrane Cell Membrane Kv13 Kv1.3 Channel Membrane_Potential Membrane Potential Maintenance Kv13->Membrane_Potential CRAC CRAC Channel Ca_influx Ca²⁺ Influx CRAC->Ca_influx NFAT NFAT Activation Ca_influx->NFAT Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine Proliferation T-Cell Proliferation NFAT->Proliferation Cytokine->Proliferation ChTX This compound ChTX->Kv13 Blocks Membrane_Potential->Ca_influx Drives

Caption: Inhibition of T-cell activation by this compound.

Experimental Workflow

Reconstitution_Workflow start Start: Lyophilized ChTX Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Briefly Centrifuge equilibrate->centrifuge add_solvent Add Sterile Aqueous Solvent centrifuge->add_solvent dissolve Gently Swirl to Dissolve add_solvent->dissolve check_clarity Check for Clarity dissolve->check_clarity clear Solution is Clear check_clarity->clear Yes cloudy Solution is Cloudy/Has Precipitate check_clarity->cloudy No aliquot Aliquot into Single-Use Tubes clear->aliquot troubleshoot Troubleshoot Solubility (Warm, Sonicate, etc.) cloudy->troubleshoot troubleshoot->check_clarity store Store at -20°C aliquot->store end Ready for Experiment store->end

Caption: this compound Reconstitution Workflow.

References

Charybdotoxin Activity and pH: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the effects of pH on Charybdotoxin (CTX) activity. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which ion channels does it target?

This compound (CTX) is a 37-amino acid peptide neurotoxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus.[1] It is a potent blocker of several types of potassium (K+) channels.[1] Primarily, it is known to inhibit:

  • High-conductance Ca2+-activated K+ (BK or Maxi-K) channels: These channels are activated by both membrane depolarization and intracellular calcium.

  • Voltage-gated K+ channels: This includes channels from the Kv1 subfamily (e.g., Kv1.2 and Kv1.3).[2][3]

  • Intermediate-conductance Ca2+-activated K+ (IKCa) channels. [4]

It's important to note that CTX is not entirely specific and can block different channel types with varying affinities.[5][6]

Q2: How does pH fundamentally affect this compound activity?

The activity of this compound, a peptide, is sensitive to pH due to the presence of ionizable amino acid residues in both the toxin and its target ion channels.[7] Changes in pH can alter the protonation state of these residues, which in turn affects:

  • Electrostatic Interactions: The binding of CTX to the pore of potassium channels is heavily influenced by electrostatic interactions between charged residues on the toxin and the channel.[7] Altering pH can change these charges, thereby modifying the binding affinity.

  • Conformational Changes: Both the toxin and the ion channel can undergo conformational changes with shifts in pH. These structural alterations can affect the precise fit required for high-affinity binding and channel blockade.

Q3: Is the activity of this compound on wild-type channels sensitive to pH?

The pH sensitivity of this compound's blockade of wild-type channels is generally less pronounced compared to certain mutant channels designed to probe this effect. For wild-type Shaker K+ channels, the block by CTX shows some pH dependence, but it is not as steep as that observed in channels with engineered histidine residues at the binding site. H+ ion inhibition of CTX block of wild-type channels is consistent with a pKH value of 5.4, suggesting that chemical groups important for binding are not significantly protonated at pH levels of 6.0 or above.

Q4: What is the general role of potassium channels that are targeted by this compound?

Potassium channels are crucial for setting the resting membrane potential and repolarizing the membrane after an action potential in excitable cells.[8] By blocking these channels, this compound can lead to hyperexcitability of the nervous system. These channels are involved in a variety of physiological processes, including:

  • Regulation of neurotransmitter release[9]

  • Heart rate control[9]

  • Smooth muscle contraction[9]

  • Insulin secretion[9]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected this compound potency (higher IC50).

  • Potential Cause 1: pH of the extracellular solution.

    • Troubleshooting Step: Verify the pH of your experimental buffer. Even slight deviations from the optimal pH can alter the charge of key amino acid residues involved in the toxin-channel interaction, leading to reduced binding affinity. It is recommended to freshly prepare and pH-adjust all solutions before each experiment.

  • Potential Cause 2: Ionic strength of the buffer.

    • Troubleshooting Step: The blocking activity of CTX can be sensitive to the ionic strength of the external solution. High ionic strength can shield electrostatic interactions, thereby reducing the association rate of the toxin. Maintain a consistent and reported ionic strength in your experiments for reproducible results.

  • Potential Cause 3: Toxin degradation.

    • Troubleshooting Step: this compound is a peptide and can be subject to degradation by proteases or repeated freeze-thaw cycles. Aliquot the toxin upon receipt and store it at -20°C or lower. Use a fresh aliquot for each experiment.

Issue 2: Slow or incomplete washout of this compound effect.

  • Potential Cause: High-affinity binding or slow dissociation.

    • Troubleshooting Step: The dissociation of CTX from the channel can be slow, especially for high-affinity interactions. Ensure a prolonged and continuous perfusion with a toxin-free solution during the washout phase. The time required for complete washout can vary depending on the specific channel subtype and experimental conditions.

Issue 3: Variability in results between experimental days.

  • Potential Cause 1: Inconsistent experimental conditions.

    • Troubleshooting Step: Ensure that all experimental parameters, including temperature, pH, ionic strength, and cell passage number (for cell lines), are kept as consistent as possible between experiments.

  • Potential Cause 2: Channel rundown.

    • Troubleshooting Step: Some potassium channels can exhibit "rundown," a gradual loss of activity over time, especially in excised patch-clamp configurations. Monitor channel activity in control conditions (without toxin) over a similar timeframe as your experiment to assess the extent of rundown. If significant rundown is observed, it may be necessary to adjust experimental protocols, such as including ATP in the intracellular solution for certain channel types.

Quantitative Data on this compound Activity

The potency of this compound is typically measured by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). These values can be influenced by the specific ion channel subtype, the expression system, and the experimental conditions.

Target Channel/PreparationToxinParameterValueExperimental Conditions
Ca2+-activated K+ channel (synaptosomes)This compoundIC50~15 nMRat brain synaptosomes
Voltage-gated K+ channel (synaptosomes)This compoundIC50~40 nMRat brain synaptosomes
Kv1.2This compoundIC505.6 nMExpressed in oocytes
Dendrotoxin-sensitive K+ channelsThis compoundIC50~30 nM
Shaker K+ channel (wild-type)This compoundKdNot specifiedpH 7.0
Shaker K+ channel (wild-type)This compoundKdNot specifiedpH 5.5
Jurkat T cell K+ channelsThis compoundKd0.5 - 1.5 nMWhole-cell patch-clamp

Experimental Protocols

Electrophysiological Recording of this compound Activity using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol describes the general procedure for assessing the effect of this compound on a specific potassium channel expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding the potassium channel of interest.

    • Incubate the oocytes for 2-7 days at 16-18°C to allow for channel expression.

  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to the desired value (e.g., 7.4, 6.5, 5.5) with NaOH or HCl.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 µM) in a suitable buffer (e.g., ND96 with 0.1% BSA to prevent non-specific binding) and store in aliquots at -20°C.

    • Working Solutions: Prepare fresh dilutions of this compound in the recording solution to the final desired concentrations immediately before the experiment.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) to measure membrane potential and inject current.

    • Clamp the oocyte at a holding potential where the channels are closed (e.g., -80 mV).

    • Apply a voltage protocol to elicit channel opening (e.g., depolarizing steps to a range of potentials).

    • Record the baseline potassium currents in the absence of the toxin.

    • Perfuse the oocyte with the recording solution containing the desired concentration of this compound.

    • Continue recording the currents until a steady-state block is achieved.

    • To determine the concentration-response relationship, apply increasing concentrations of the toxin.

    • Wash out the toxin by perfusing with the recording solution and record the recovery of the current.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Workflow for Investigating pH Effects on this compound Activity

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare cells expressing target K+ channel baseline Record baseline channel activity at each pH prep_cells->baseline prep_solutions Prepare recording solutions at different pH values (e.g., 7.4, 6.5, 5.5) prep_solutions->baseline prep_ctx Prepare this compound aliquots apply_ctx Apply this compound at a fixed concentration prep_ctx->apply_ctx baseline->apply_ctx record_block Record steady-state block at each pH apply_ctx->record_block washout Washout toxin and record recovery record_block->washout calc_inhibition Calculate % inhibition at each pH washout->calc_inhibition compare Compare % inhibition across different pH values calc_inhibition->compare dose_response Optional: Generate dose-response curves at each pH to determine IC50 compare->dose_response

Caption: Experimental workflow for assessing the impact of pH on this compound-mediated channel block.

Visualizations

Signaling Pathway of this compound-Sensitive K+ Channels

G cluster_membrane Cell Membrane kv_channel Voltage-gated K+ Channel (e.g., Kv1.3) k_efflux K+ Efflux kv_channel->k_efflux reduced_k_efflux Reduced K+ Efflux kv_channel->reduced_k_efflux bk_channel Ca2+-activated K+ Channel (BK Channel) bk_channel->k_efflux bk_channel->reduced_k_efflux depolarization Membrane Depolarization depolarization->kv_channel activates depolarization->bk_channel activates ca_influx Intracellular Ca2+ Increase ca_influx->bk_channel activates repolarization Membrane Repolarization/ Hyperpolarization k_efflux->repolarization ctx This compound block Block ctx->block block->kv_channel block->bk_channel prolonged_ap Prolonged Action Potential/ Membrane Depolarization reduced_k_efflux->prolonged_ap downstream Modulation of Downstream Cellular Processes (e.g., Neurotransmitter Release, Muscle Contraction) prolonged_ap->downstream

Caption: this compound blocks K+ channels, leading to reduced K+ efflux and altered cellular excitability.

Logical Relationship of pH Affecting this compound-Channel Interaction

G cluster_effects Primary Effects cluster_consequences Consequences ph Change in Extracellular pH protonation_ctx Altered Protonation State of this compound Residues ph->protonation_ctx protonation_channel Altered Protonation State of Channel Residues ph->protonation_channel electrostatics Modified Electrostatic Interaction Surface protonation_ctx->electrostatics conformation Conformational Changes in Toxin and/or Channel protonation_ctx->conformation protonation_channel->electrostatics protonation_channel->conformation outcome Change in this compound Binding Affinity and Potency (Kd / IC50) electrostatics->outcome conformation->outcome

Caption: The influence of pH on the this compound-channel interaction is mediated by changes in protonation states.

References

Validation & Comparative

A Comparative Analysis of Charybdotoxin Homologs as Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Blocking Activity of Charybdotoxin and Its Homologs on Potassium Channels, Supported by Experimental Data.

This compound (ChTX), a 37-amino acid peptide isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of several types of potassium (K+) channels. Its discovery and characterization have paved the way for a deeper understanding of the physiological roles of these channels and have provided a scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the blocking activity of ChTX and its naturally occurring homologs, such as Noxiustoxin (NTX) and Iberiotoxin (IbTX), on key potassium channel subtypes, including the voltage-gated Kv1.3 channel and the large-conductance calcium-activated (BK) channel.

Quantitative Comparison of Blocking Activity

The inhibitory potency of this compound and its homologs varies significantly depending on the specific potassium channel subtype. This variation in affinity is a critical determinant of their potential as research tools and therapeutic leads. The following table summarizes the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for these toxins against prominent potassium channels.

ToxinTarget ChannelAffinity (Kd / IC50)Comments
This compound (ChTX) Kv1.2IC50 ≈ 5.6 - 14 nM[1][2]Also blocks other Kv channels.
Kv1.3IC50 ≈ 2.6 nM[1]A key target in autoimmune diseases.
Ca-activated K+ channel (general)IC50 ≈ 15 nM[3]Broad activity against KCa channels.
BK (KCa1.1)IC50 ≈ 0.9 µM (recombinant)[4]Potency can vary with experimental conditions.
Noxiustoxin (NTX) Kv1.2IC50 ≈ 2 nM[1]Potent blocker of Kv1.2.
Kv1.3IC50 ≈ 1 nM[1]High affinity for Kv1.3.
Maxi-K (BK) channelsNo effect (Kd > 1 mM)[5]Displays remarkable selectivity for Kv over BK channels.[5]
Noxiustoxin 2 (NTX2) Ca2+-activated K+ channelsKi ≈ 0.1 µM[6]Significantly less potent than NTX.[6]
Iberiotoxin (IbTX) BK (KCa1.1)High affinityHighly selective for BK channels.
Kv1.3Low affinityGenerally considered selective for BK channels over Kv1.3.
Scyllatoxin Apamin-sensitive SK channelsHigh affinityBinds to sites associated with Ca2+-activated K+ channels.[7]

Experimental Protocols

The determination of the blocking activity of these peptide toxins relies on precise electrophysiological techniques. The two primary methods employed are the patch-clamp technique for whole-cell or single-channel recordings and the planar lipid bilayer system for studying reconstituted single channels.

Patch-Clamp Electrophysiology for Kv1.3 Channel Blockade

The patch-clamp technique allows for the direct measurement of ion channel currents in native cells or in cell lines expressing a specific channel subtype.

Detailed Methodology:

  • Cell Preparation: Human T lymphocytes or a stable cell line (e.g., L929 fibroblasts) expressing the human Kv1.3 channel are used. Cells are cultured under standard conditions and harvested for experimentation.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-3 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.3.

  • Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, with the pH maintained at 7.4 by bubbling with 95% O2 and 5% CO2.

  • Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for the measurement of the total current from all channels on the cell surface.

  • Data Acquisition: Voltage-clamp recordings are performed using a patch-clamp amplifier. To elicit Kv1.3 currents, the cell is held at a holding potential of -80 mV, and depolarizing voltage steps (e.g., to +40 mV for 200 ms) are applied.

  • Toxin Application: The toxin of interest is diluted to various concentrations in the external solution and perfused into the recording chamber. The reduction in the peak outward K+ current at each concentration is measured.

  • Data Analysis: The percentage of current inhibition is plotted against the toxin concentration, and the data are fitted with a Hill equation to determine the IC50 value.

Planar Lipid Bilayer for Single BK Channel Recording

The planar lipid bilayer technique provides a well-defined system to study the activity of a single ion channel in a controlled lipid environment.

Detailed Methodology:

  • Chamber Setup: A two-compartment chamber (cis and trans) separated by a thin partition with a small aperture (50-250 µm in diameter) is used.

  • Bilayer Formation: A lipid solution (e.g., a 3:1 mixture of POPE and POPG in decane) is "painted" across the aperture to form a solvent-containing lipid bilayer. The thinning of the lipid film and the formation of a bilayer are monitored by measuring the electrical capacitance.

  • Vesicle Preparation and Fusion: Membrane vesicles containing the BK channel of interest (e.g., from bovine aortic smooth muscle) are added to the cis compartment. The fusion of these vesicles into the planar bilayer, which incorporates the channel, is often facilitated by creating an osmotic gradient.

  • Single-Channel Recording: Ag/AgCl electrodes are placed in both the cis and trans compartments to apply a transmembrane voltage and measure the resulting current. The current is amplified and filtered. The incorporation of a single channel is observed as a step-wise increase in current.

  • Toxin Application: The this compound homolog is added to the cis (extracellular) side of the bilayer at various concentrations.

  • Data Analysis: The blocking events are characterized by a reduction in the channel's open probability or by observing discrete blocking and unblocking events. The dissociation constant (Kd) can be calculated from the concentration-dependent reduction in channel activity or from the dwell times in the blocked and unblocked states.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better understand the context and methodology of this compound homolog research, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_workflow Experimental Workflow for IC50 Determination prep Cell/Vesicle Preparation setup Electrophysiology Setup (Patch-Clamp or Bilayer) prep->setup baseline Record Baseline Channel Activity setup->baseline toxin_app Apply Toxin (Increasing Concentrations) baseline->toxin_app record_block Record Blocked Channel Activity toxin_app->record_block analysis Data Analysis (Dose-Response Curve) record_block->analysis ic50 Determine IC50 Value analysis->ic50

Caption: A typical experimental workflow for determining the IC50 value of a toxin.

G cluster_pathway T-Lymphocyte Activation Pathway TCR T-Cell Receptor (TCR) Antigen Presentation PLC PLCγ Activation TCR->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG ER_Ca_release ER Ca2+ Release IP3_DAG->ER_Ca_release CRAC_open CRAC Channel Opening ER_Ca_release->CRAC_open Ca_influx Sustained Ca2+ Influx CRAC_open->Ca_influx Membrane_Hyperpolarization Membrane Hyperpolarization Ca_influx->Membrane_Hyperpolarization Maintains Driving Force NFAT_activation NFAT Activation Ca_influx->NFAT_activation Kv1_3 Kv1.3 Channel Membrane_Hyperpolarization->Kv1_3 K+ Efflux Gene_expression Gene Expression (e.g., IL-2) NFAT_activation->Gene_expression ChTX This compound Homologs ChTX->Kv1_3 Blockade

Caption: Role of Kv1.3 in the T-lymphocyte activation signaling pathway.

Conclusion

The comparative analysis of this compound and its homologs reveals a fascinating diversity in their blocking potencies and selectivities for different potassium channel subtypes. While ChTX exhibits broad activity, its homologs like Noxiustoxin and Iberiotoxin display remarkable specificity for Kv and BK channels, respectively. This makes them invaluable molecular probes for dissecting the physiological roles of these channels. Furthermore, the high affinity and selectivity of certain homologs for channels like Kv1.3, which is implicated in autoimmune diseases, underscore their potential as scaffolds for the development of novel, targeted therapeutics. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and characterization of these and other potassium channel modulators.

References

Validating the specificity of Charybdotoxin for different K+ channel subtypes.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Charybdotoxin (ChTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a well-characterized blocker of several types of potassium (K+) channels. Its utility as a pharmacological tool hinges on its specific affinity for different K+ channel subtypes. This guide provides a comparative analysis of ChTX specificity for the voltage-gated K+ channels Kv1.3 and Kv1.2, and the calcium-activated K+ channels BK (KCa1.1) and IK (KCa3.1), supported by experimental data and detailed protocols.

Comparative Affinity of this compound

The inhibitory potency of this compound varies across different K+ channel subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, providing a quantitative comparison of ChTX's affinity for Kv1.3, Kv1.2, BK, and IK channels. Lower values indicate higher affinity.

K+ Channel SubtypeCommon NameIC50 (nM)Kd (pM - nM)References
Kv1.3 Voltage-gated K+ channel 1.3~2.6-[1]
Kv1.2 Voltage-gated K+ channel 1.2~14-[1]
BK Big Potassium (KCa1.1)~3-[1]
IK Intermediate-conductance Ca2+-activated K+ channel (KCa3.1)~5-[1]

Experimental Methodologies

The determination of this compound's specificity relies on precise experimental techniques. The two primary methods employed are electrophysiological recordings (patch-clamp) to measure channel activity and radioligand binding assays to quantify the toxin-channel interaction.

Electrophysiological Analysis using Patch-Clamp

The patch-clamp technique allows for the direct measurement of ion channel currents, providing a functional assessment of toxin blockade.

Objective: To determine the IC50 of this compound for a specific K+ channel subtype expressed in a cellular system.

Materials:

  • Cells expressing the K+ channel of interest (e.g., Xenopus oocytes, HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette and bath solutions specific for the channel being studied

  • This compound stock solution

Protocol:

  • Cell Preparation: Culture cells expressing the target K+ channel to an appropriate density. For Xenopus oocytes, inject cRNA encoding the channel subunits and incubate for 2-5 days to allow for channel expression.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Configuration: Establish the desired patch-clamp configuration. The whole-cell configuration is commonly used to record the total current from all channels on the cell membrane.

  • Recording: Apply a series of voltage steps to elicit channel opening and record the resulting K+ currents in the absence of the toxin (control).

  • Toxin Application: Perfuse the bath with solutions containing increasing concentrations of this compound.

  • Data Acquisition: At each toxin concentration, record the K+ currents in response to the same voltage protocol used for the control.

  • Data Analysis: Measure the peak current amplitude at each ChTX concentration and normalize it to the control current. Plot the normalized current as a function of ChTX concentration and fit the data to a dose-response curve to determine the IC50 value.[2][3][4][5][6]

Radioligand Binding Assay

Radioligand binding assays provide a direct measure of the binding affinity of a toxin to its receptor.

Objective: To determine the dissociation constant (Kd) of radiolabeled this compound for a specific K+ channel subtype.

Materials:

  • Cell membranes or intact cells expressing the K+ channel of interest

  • Radiolabeled this compound (e.g., 125I-ChTX)

  • Unlabeled this compound (for competition assays)

  • Binding buffer

  • Filtration apparatus (e.g., 96-well harvester)

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target channel in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled this compound (for competition binding).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound. The resulting competition curve can be analyzed to determine the IC50 of the unlabeled toxin, from which the Kd can be calculated.[7][8][9][10][11]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_patch_clamp Patch-Clamp Electrophysiology cluster_binding_assay Radioligand Binding Assay pc1 Cell Preparation & Channel Expression pc2 Pipette Fabrication & Seal Formation pc1->pc2 pc3 Whole-Cell Configuration pc2->pc3 pc4 Record Control K+ Currents pc3->pc4 pc5 Apply Increasing [ChTX] pc4->pc5 pc6 Record K+ Currents pc5->pc6 pc7 Data Analysis (IC50) pc6->pc7 ba1 Membrane Preparation ba2 Incubate with 125I-ChTX & unlabeled ChTX ba1->ba2 ba3 Separate Bound/Free Ligand (Filtration) ba2->ba3 ba4 Quantify Radioactivity ba3->ba4 ba5 Data Analysis (Kd) ba4->ba5

Figure 1: Experimental workflows for determining ChTX specificity.

This compound's blockade of specific K+ channels has significant implications for cellular signaling. For instance, Kv1.3 channels play a crucial role in T-lymphocyte activation.

t_cell_activation TCR T-Cell Receptor (TCR) Activation PLC PLCγ Activation TCR->PLC IP3 IP3 Generation PLC->IP3 Ca_release Ca2+ Release from ER IP3->Ca_release CRAC_open CRAC Channel Opening Ca_release->CRAC_open Ca_influx Sustained Ca2+ Influx CRAC_open->Ca_influx Kv1_3 Kv1.3 Channel CRAC_open->Kv1_3 Depolarization NFAT_act NFAT Activation Ca_influx->NFAT_act K_efflux K+ Efflux Kv1_3->K_efflux Mem_hyperpol Membrane Hyperpolarization K_efflux->Mem_hyperpol Mem_hyperpol->Ca_influx Maintains Driving Force Gene_trans Gene Transcription (e.g., IL-2) NFAT_act->Gene_trans Proliferation T-Cell Proliferation Gene_trans->Proliferation ChTX This compound ChTX->Kv1_3 Blocks

Figure 2: Role of Kv1.3 in T-lymphocyte activation and its inhibition by ChTX.

In the nervous system, BK channels are critical for regulating neuronal excitability and neurotransmitter release.

neuronal_signaling AP Action Potential Arrival Depol Membrane Depolarization AP->Depol CaV_open Voltage-gated Ca2+ Channel Opening Depol->CaV_open BK_channel BK Channel Depol->BK_channel Activates Ca_influx Ca2+ Influx CaV_open->Ca_influx Ca_influx->BK_channel Activates NT_release Neurotransmitter Release Ca_influx->NT_release K_efflux K+ Efflux BK_channel->K_efflux Repol Membrane Repolarization/Hyperpolarization K_efflux->Repol Repol->CaV_open Negative Feedback (Closes) ChTX This compound ChTX->BK_channel Blocks

Figure 3: Role of BK channels in regulating neuronal excitability and neurotransmitter release.

References

A Comparative Guide to Charybdotoxin and Other Potassium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Charybdotoxin's effects with other prominent potassium channel blockers: Iberiotoxin, Margatoxin, and Apamin. The information is curated to facilitate objective comparisons of their performance, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Introduction to Potassium Channel Blockers

Potassium channels are a diverse group of ion channels crucial for regulating cellular excitability, proliferation, and signaling. Their dysfunction is implicated in numerous diseases, making them significant therapeutic targets. Peptide toxins isolated from venomous creatures have proven to be invaluable tools for studying the structure and function of these channels due to their high affinity and specificity.

  • This compound (ChTX) , a 37-amino acid peptide from the venom of the deathstalker scorpion (Leiurus quinquestriatus hebraeus), is a well-characterized blocker of several types of potassium channels.[1] It is known to inhibit large-conductance Ca2+-activated K+ (BK) channels, as well as voltage-gated potassium channels such as Kv1.2 and Kv1.3.[2]

  • Iberiotoxin (IbTX) , also a 37-amino acid peptide from the scorpion Buthus tamulus, shares significant homology with ChTX. However, it exhibits greater selectivity for high-conductance Ca2+-activated K+ (BK) channels.[3]

  • Margatoxin (MgTX) , a 39-amino acid peptide from the venom of the Central American bark scorpion (Centruroides margaritatus), is a potent inhibitor of voltage-gated potassium channels, particularly Kv1.3.[4]

  • Apamin , an 18-amino acid peptide from bee venom, is a highly selective blocker of small-conductance Ca2+-activated K+ (SK) channels.[5]

Comparative Efficacy and Selectivity

The following table summarizes the inhibitory constants (IC50 or Kd) of this compound and its counterparts on various potassium channel subtypes. This quantitative data allows for a direct comparison of their potency and selectivity. It is important to note that absolute values can vary between studies due to different experimental conditions.

ToxinTarget ChannelCell LineMethodIC50 / Kd (nM)Reference
This compound Kv1.2OocytesElectrophysiology5.6[6]
Kv1.3Jurkat T cellsPatch Clamp0.5 - 1.5
BK (Maxi-K)Smooth Muscle[125I]ChTX Binding-[7]
Iberiotoxin BK (Maxi-K)Smooth Muscle[125I]ChTX Binding-[7]
Kv1.3OocytesElectrophysiologyNo significant block[7]
Margatoxin Kv1.3COS CellsWhole-cell Patch Clamp-[4]
Apamin SK2HEK293 CellsPatch Clamp0.0877[5]

Signaling Pathways and Mechanisms of Action

The blockade of potassium channels by these toxins disrupts the normal flow of K+ ions across the cell membrane, leading to alterations in membrane potential and downstream signaling cascades.

Signaling_Pathways Kv1_3 Kv1.3 Channel Membrane_Depolarization Membrane Depolarization BK BK Channel SK SK Channel ChTX This compound ChTX->Kv1_3 Blocks ChTX->BK Blocks IbTX Iberiotoxin IbTX->BK Blocks (Selective) MgTX Margatoxin MgTX->Kv1_3 Blocks (Potent) Apamin Apamin Apamin->SK Blocks (Selective) Ca_Influx Ca2+ Influx (via VGCCs) Membrane_Depolarization->Ca_Influx Activates Cellular_Responses Cellular Responses (e.g., Proliferation, Neurotransmitter Release) Ca_Influx->Cellular_Responses Triggers Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture & Transfection (HEK293) or Oocyte Preparation & cRNA Injection (Xenopus) B Incubation for Channel Expression A->B C Electrophysiological Recording Setup (Patch-Clamp or TEVC) B->C D Record Baseline Channel Activity C->D E Apply Channel Blocker (e.g., this compound) D->E F Record Channel Activity in Presence of Blocker E->F G Measure Current Inhibition F->G H Generate Dose-Response Curve G->H I Calculate IC50 / Kd H->I

References

A Comparative Analysis of Charybdotoxin and Other Scorpion Toxins on Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Charybdotoxin (ChTX) and other prominent scorpion toxins that target potassium (K+) channels. The objective is to offer a comprehensive resource for researchers and drug development professionals, featuring quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to Scorpion Toxins as Potassium Channel Blockers

Scorpion venoms are a rich source of neurotoxic peptides that have evolved to potently and selectively target ion channels. A significant class of these toxins are the potassium channel blockers, which are invaluable tools for studying the physiological roles of K+ channels and serve as potential leads for therapeutic development. This compound, isolated from the venom of the deathstalker scorpion Leiurus quinquestriatus hebraeus, is one of the most extensively studied of these toxins. It effectively blocks the pore of certain calcium-activated (KCa) and voltage-gated (Kv) potassium channels, leading to neuronal hyperexcitability.[1][2] This guide compares this compound with other well-characterized scorpion toxins: Iberiotoxin, Agitoxin, Noxiustoxin, and Margatoxin.

Comparative Data of Scorpion Toxins

The following table summarizes the key characteristics and inhibitory activities of this compound and its counterparts. This data has been compiled from various electrophysiological and binding studies.

ToxinSource ScorpionAmino Acid LengthTarget ChannelsInhibitory Potency (IC50 / Kd)
This compound (ChTX) Leiurus quinquestriatus hebraeus37KCa1.1 (BK), KCa3.1, Kv1.2, Kv1.3, Kv1.6~3 nM (KCa1.1), 5 nM (KCa3.1), 14 nM (Kv1.2), 2.6 nM (Kv1.3), 2 nM (Kv1.6)[3]
Iberiotoxin (IbTX) Hottentotta tamulus37KCa1.1 (BK)~1-2 nM (Kd)[2][4]
Agitoxin (AgTX) Leiurus quinquestriatus hebraeus38Kv1.1, Kv1.3, Kv1.6, Shaker K+ channelsPotent blocker of Shaker K+ channels[5]
Noxiustoxin (NTX) Centruroides noxius39Voltage-gated K+ channels, Ca2+-activated K+ channelsKd = 300 nM (squid axon K+ channels)[1]
Margatoxin (MgTX) Centruroides margaritatus39Kv1.3, Kv1.2, Kv1.1Kd = 11.7 pM (Kv1.3), Kd = 6.4 pM (Kv1.2), Kd = 4.2 nM (Kv1.1)[6][7]

Experimental Protocols

The characterization of scorpion toxins and their effects on ion channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology for Toxin Characterization

This protocol outlines the essential steps for assessing the inhibitory activity of a scorpion toxin on a specific voltage-gated potassium channel subtype (e.g., Kv1.3) expressed in a heterologous system (e.g., HEK293 cells).

I. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the target K+ channel (e.g., hKv1.3).

  • Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Immediately before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

II. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.2 with KOH.

III. Pipette Preparation:

  • Pull borosilicate glass capillaries to a resistance of 2-5 MΩ using a micropipette puller.

  • Fire-polish the pipette tip to smooth the opening.

  • Fill the pipette with the intracellular solution and ensure no air bubbles are present.

IV. Recording Procedure:

  • Approach a target cell with the micropipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch to voltage-clamp mode and hold the cell at a negative membrane potential (e.g., -80 mV).

  • Apply a voltage-step protocol to elicit K+ currents. For Kv1.3, this typically involves a depolarizing step to +40 mV for 200-400 ms.

  • Record baseline currents in the absence of the toxin.

  • Perfuse the toxin at various concentrations into the bath and record the resulting inhibition of the K+ current.

  • Wash out the toxin to observe the reversibility of the block.

V. Data Analysis:

  • Measure the peak current amplitude at each toxin concentration.

  • Plot the fractional block (1 - I/I_control) against the toxin concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Mechanism of Neuronal Hyperexcitability

The blockade of potassium channels by scorpion toxins leads to a broadening of the action potential and increased neurotransmitter release, resulting in neuronal hyperexcitability.

Toxin Scorpion Toxin (e.g., this compound) K_Channel Potassium Channel (KCa or Kv) Toxin->K_Channel Binds to Block Pore Blockade K_Channel->Block Efflux Reduced K+ Efflux Block->Efflux Repolarization Delayed Membrane Repolarization Efflux->Repolarization AP Action Potential Broadening Repolarization->AP Ca_Influx Increased Ca2+ Influx AP->Ca_Influx Neurotransmitter Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter Hyperexcitability Neuronal Hyperexcitability Neurotransmitter->Hyperexcitability

Caption: Toxin-induced K+ channel blockade and subsequent neuronal hyperexcitability.

Experimental Workflow for Toxin Characterization

The process of identifying and characterizing a novel scorpion toxin involves a multi-step workflow from venom extraction to functional analysis.

cluster_0 Discovery and Purification cluster_1 Structural Analysis cluster_2 Functional Characterization Venom Crude Scorpion Venom Chromatography Chromatography (e.g., HPLC) Venom->Chromatography Fractions Peptide Fractions Chromatography->Fractions Mass_Spec Mass Spectrometry Fractions->Mass_Spec Screening Initial Screening (e.g., Binding Assay) Fractions->Screening Sequencing Edman Degradation or MS/MS Sequencing Mass_Spec->Sequencing Electrophysiology Patch-Clamp Electrophysiology Screening->Electrophysiology Potency Determine IC50/Kd and Selectivity Electrophysiology->Potency

Caption: Workflow for the characterization of a novel scorpion toxin.

Conclusion

This compound and its analogs are powerful molecular probes that have significantly advanced our understanding of potassium channel structure and function. While they share a common mechanism of pore occlusion, subtle differences in their amino acid sequences lead to distinct selectivities and potencies for various K+ channel subtypes. This comparative guide highlights these differences, providing a valuable resource for the selection of the appropriate toxin for specific research applications and for the design of novel therapeutic agents targeting potassium channels.

References

Unveiling the Potent Binding of Charybdotoxin: A Comparative Guide to Competitive Displacement Assays

Author: BenchChem Technical Support Team. Date: November 2025

Charybdotoxin (ChTX), a potent neurotoxin isolated from the venom of the deathstalker scorpion (Leiurus quinquestriatus hebraeus), is a crucial tool for researchers studying potassium (K+) channels.[1] Its high affinity and specificity for certain types of K+ channels make it an invaluable molecular probe.[2] This guide provides a comparative analysis of this compound's binding affinity, confirmed through competitive displacement assays, and offers detailed experimental protocols for researchers in pharmacology and drug development.

Competitive Binding Profile of this compound

Competitive displacement assays are fundamental in determining the binding affinity of a ligand, such as this compound, to its receptor. These assays involve measuring the displacement of a radiolabeled ligand (e.g., ¹²⁵I-ChTX) by an unlabeled competitor. The data below, summarized from various studies, showcases the binding affinity of this compound and its modulation by other agents.

CompetitorTarget Tissue/ChannelKi (Inhibition Constant)Kd (Dissociation Constant)Reference
This compound (native)Rat Brain Synaptic Membranes8 pM25-30 pM[3][4]
This compoundHuman T Lymphocytes-8-14 pM[5]
α-DendrotoxinRat Brain Synaptic MembranesAllosteric Inhibition-[3]
NoxiustoxinRat Brain Synaptic MembranesAllosteric Inhibition-[3]
TetrabutylammoniumRat Brain Synaptic Membranes2.5 mM-[3]
IberiotoxinRat Brain Synaptic MembranesNo effect-[3]

Key Observations:

  • This compound exhibits a very high binding affinity, with Ki and Kd values in the picomolar range, indicating a strong and specific interaction with its target potassium channels.[3][5]

  • The binding of ChTX can be allosterically inhibited by other toxins like α-dendrotoxin and noxiustoxin, suggesting interactions at different sites on the channel protein that influence the ChTX binding pocket.[3]

  • In contrast, iberiotoxin, another potassium channel blocker, does not compete with ChTX for binding in rat brain synaptic membranes, highlighting the distinct binding sites of these toxins.[3]

  • Small molecule blockers like tetrabutylammonium can also displace this compound, albeit at much higher concentrations (millimolar range).[3]

Experimental Protocol: Competitive Displacement Assay with ¹²⁵I-Charybdotoxin

This protocol outlines a standard procedure for a competitive displacement binding assay using radiolabeled this compound to characterize the binding of unlabeled competitor compounds to potassium channels in a given tissue preparation (e.g., synaptosomes).

Materials:

  • ¹²⁵I-Charybdotoxin (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Competitor compounds (unlabeled)

  • Membrane preparation (e.g., rat brain synaptosomes)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% Bovine Serum Albumin)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Gamma counter

Procedure:

  • Assay Setup: Prepare a series of tubes for total binding, non-specific binding, and competitive binding.

  • Total Binding: Add a known concentration of ¹²⁵I-ChTX to the tubes containing the membrane preparation and binding buffer.

  • Non-specific Binding: In a separate set of tubes, add a high concentration of unlabeled this compound along with the ¹²⁵I-ChTX and membrane preparation. This will saturate the specific binding sites, allowing for the measurement of non-specific binding.

  • Competitive Binding: To the remaining tubes, add the ¹²⁵I-ChTX, membrane preparation, and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of ¹²⁵I-ChTX as a function of the log concentration of the competitor.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) of the competitor using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the toxin's mechanism of action, the following diagrams are provided.

Competitive_Displacement_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Tubes Assay Tubes (Total, Non-specific, Competitive) Membrane_Prep->Assay_Tubes Radioligand ¹²⁵I-ChTX Radioligand->Assay_Tubes Competitor Unlabeled Competitor Competitor->Assay_Tubes Filtration Rapid Filtration Assay_Tubes->Filtration Equilibrium Washing Washing Filtration->Washing Counting Gamma Counting Washing->Counting Data_Plotting Plot % Inhibition vs [Competitor] Counting->Data_Plotting IC50_Determination Determine IC₅₀ Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive displacement assay.

Charybdotoxin_Signaling_Pathway cluster_normal Normal Physiological State cluster_chtx Presence of this compound ChTX This compound K_Channel Potassium Channel (e.g., Kv1.3, BK) ChTX->K_Channel binds and blocks K_Efflux K⁺ Efflux K_Channel->K_Efflux opens Blocked_K_Efflux Blocked K⁺ Efflux K_Channel->Blocked_K_Efflux Membrane_Potential Membrane Hyperpolarization K_Efflux->Membrane_Potential Cellular_Response Cellular Response (e.g., Neuronal Firing, T-cell Activation) Membrane_Potential->Cellular_Response regulates Depolarization Membrane Depolarization Blocked_K_Efflux->Depolarization Altered_Response Altered Cellular Response (e.g., Hyperexcitability, Inhibited T-cell Activation) Depolarization->Altered_Response leads to

Caption: Mechanism of this compound action.

References

Assessing the Functional Consequences of Charybdotoxin Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Charybdotoxin (ChTX), a 37-amino acid peptide derived from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent neurotoxin that has become an invaluable tool in the study of potassium (K+) channels.[1][2] Its ability to block specific K+ channels with high affinity allows researchers to dissect the physiological roles of these channels in various cellular processes. This guide provides an objective comparison of this compound's performance against other K+ channel blockers, supported by experimental data, detailed protocols, and visual diagrams to elucidate its mechanism and functional consequences.

Mechanism of Action: A High-Affinity Pore Blocker

This compound functions by physically occluding the outer pore of its target potassium channels, thereby preventing the flux of K+ ions.[1][3][4] This "pore-plugging" mechanism involves a 1:1 stoichiometric binding interaction where a single toxin molecule binds to the external vestibule of the channel.[4] The binding is reversible and sensitive to voltage, ionic strength, and the channel's conformational state (open or closed).[5]

The interaction is highly specific, mediated by key residues on both the toxin and the channel protein. For instance, studies have identified interactions between Asn30 on ChTX and Asp381 on a shaker K+ channel as crucial for the block.[1][6] Site-directed mutagenesis has been extensively used to map the interaction surfaces, revealing that a cluster of solvent-exposed residues on ChTX forms a contact surface with the channel's outer mouth.[2][7][8] This detailed understanding at the molecular level has cemented ChTX's role as a powerful probe for K+ channel structure and function.[2][9]

K_Channel Potassium Channel (e.g., Kv1.3, BK) Vestibule Selectivity Filter Gate K_ion_in K+ Ion K_Channel:sf->K_ion_in K+ Efflux ChTX This compound (ChTX) ChTX->K_Channel:p Binding Blocked_State K+ Efflux Blocked K_ion_out K+ Ion K_ion_out->K_Channel:v Blocked

Caption: this compound physically occludes the external pore of a potassium channel.

Functional Consequences of ChTX Binding

The blockade of K+ channels by this compound leads to significant alterations in cellular excitability and signaling. Since K+ channels are crucial for setting the resting membrane potential and repolarizing the cell membrane after an action potential, their inhibition by ChTX generally results in a depolarized state and increased excitability.

Neuronal Systems: In neurons, blocking Ca2+-activated K+ channels with ChTX can lead to hyperexcitability.[1] This is because these channels normally contribute to the afterhyperpolarization that follows an action potential, which regulates firing frequency. By inhibiting this process, ChTX can increase neuronal firing rates. A modified variant of ChTX has been shown to reduce neuronal spiking frequency and prevent epileptic seizures in rat models by selectively targeting specific BK channel subtypes.[10]

T-Lymphocytes and the Immune System: this compound potently blocks the voltage-gated K+ channel Kv1.3, which is highly expressed on effector memory T-cells.[11][12] The activity of Kv1.3 is critical for maintaining the negative membrane potential required for sustained Ca2+ influx upon T-cell receptor activation, a key step in T-cell proliferation.[12] By blocking Kv1.3, ChTX inhibits this Ca2+ signaling pathway, leading to immunosuppression. This makes ChTX and its analogues promising candidates for treating autoimmune diseases.[12]

Smooth Muscle: In vascular smooth muscle, ChTX blocks high-conductance Ca2+-activated K+ channels (BK channels), which are involved in regulating vascular tone.[13] These channels contribute to membrane hyperpolarization, leading to relaxation. Inhibition by ChTX can therefore modulate vascular contractility.[14]

Comparative Analysis: this compound vs. Alternative Blockers

While this compound is a powerful tool, it is not entirely specific and can block several types of K+ channels.[11][15] For experiments requiring higher specificity, other toxins and small molecules may be more suitable. The choice of blocker depends on the specific K+ channel subtype being investigated.

BlockerTarget Channel(s)Typical Concentration / AffinityKey Characteristics & Comparison to ChTX
This compound (ChTX) BK (KCa1.1), IKCa (KCa3.1), Kv1.2, Kv1.3, Kv1.6[8][14][15]1-30 nM (IC50/Kd)[5][8][11]Potent but broad-spectrum blocker of several K+ channel types.
Iberiotoxin (IbTX) BK (KCa1.1)[16]~1-10 nM (Kd)Highly selective for BK channels, making it a more precise tool than ChTX for studying this specific channel. 68% sequence identity with ChTX.[16]
Apamin SKCa (KCa2.x)[17]100 pM - 1 nM (Kd)Highly specific for small-conductance Ca2+-activated K+ channels, a class not targeted by ChTX.
Margatoxin (MgTX) Kv1.2, Kv1.3, Kv1.6~50-100 pM (Kd)Structurally similar to ChTX but often shows higher potency for certain Kv channels, particularly Kv1.3.
Noxiustoxin (NTX) Kv1.2, Kv1.3, BK channels[11]~0.2-300 nM (Kd)[17][11]Another scorpion toxin that blocks voltage-gated K+ channels in T-cells with high potency.[11]
Tetraethylammonium (TEA) Broad-spectrum K+ channelsµM - mM (Ki)A small molecule, non-selective K+ channel blocker. Acts as a competitive inhibitor of ChTX binding in some channels.[13] Useful for general K+ channel inhibition but lacks specificity.

Experimental Protocols

Accurate assessment of the functional consequences of this compound binding relies on precise experimental techniques, primarily electrophysiology and binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the flow of ions through channels in the entire cell membrane, allowing for the characterization of toxin-induced block.

Objective: To determine the inhibitory concentration (IC50) of ChTX on a specific K+ current.

Methodology:

  • Cell Preparation: Culture cells expressing the target K+ channel (e.g., HEK293 cells transfected with Kv1.3, or primary T-lymphocytes).

  • Pipette Preparation: Fabricate glass micropipettes and fill with an internal solution mimicking the cell's cytoplasm, typically containing a high concentration of K+.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.

  • Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the K+ channels, recording the resulting outward K+ currents.

  • Toxin Application: Perfuse the cell with an external solution containing a known concentration of ChTX.

  • Data Acquisition: Record K+ currents before (control) and after toxin application. Repeat with multiple ChTX concentrations to generate a dose-response curve.

  • Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the ChTX concentration and fit the data with a Hill equation to determine the IC50 value.

cluster_workflow Patch-Clamp Workflow for ChTX Assessment P1 Prepare Cells Expressing Target K+ Channel P2 Establish Whole-Cell Patch-Clamp Configuration P1->P2 P3 Record Baseline K+ Currents (Control) P2->P3 P4 Apply ChTX via Perfusion System P3->P4 P5 Record K+ Currents in Presence of ChTX P4->P5 P6 Washout Toxin and Verify Reversibility P5->P6 P7 Analyze Data: Calculate % Inhibition and Determine IC50 P6->P7

Caption: Workflow for assessing ChTX-mediated channel inhibition via patch-clamp.

Radioligand Binding Assay

This biochemical method is used to determine the affinity (Kd) and density (Bmax) of ChTX binding sites in a tissue or membrane preparation.

Objective: To characterize the binding properties of ChTX to its receptor.

Methodology:

  • Toxin Labeling: this compound is radiolabeled, typically with Iodine-125, to produce [125I]ChTX.[13]

  • Membrane Preparation: Prepare membrane vesicles from a source rich in the target channel (e.g., bovine aortic smooth muscle sarcolemma or rat brain synaptosomes).[13][18]

  • Binding Reaction: Incubate a fixed amount of membrane protein with increasing concentrations of [125I]ChTX in a suitable buffer.

  • Non-Specific Binding: In a parallel set of experiments, include a large excess of unlabeled ChTX to saturate specific binding sites. This allows for the measurement of non-specific binding.

  • Separation: After incubation, rapidly separate the membrane-bound toxin from the free toxin, usually by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. Plot specific binding against the concentration of free [125I]ChTX and analyze using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13][18]

Impact on Cellular Signaling Pathways

The functional consequences of ChTX binding are rooted in its ability to modulate critical ion-dependent signaling pathways. In T-cells, the blockade of Kv1.3 channels has a direct impact on the calcium signaling cascade essential for immune activation.

TCR T-Cell Receptor Activation PLC PLCγ Activation TCR->PLC IP3 IP3 Generation PLC->IP3 ER ER Ca2+ Release IP3->ER Ca_in Intracellular [Ca2+] ↑ ER->Ca_in CRAC CRAC Channel (Ca2+ Influx) Ca_in->CRAC Store Depletion NFAT NFAT Activation Ca_in->NFAT CRAC->Ca_in Depol Membrane Depolarization CRAC->Depol Kv13 Kv1.3 Channel (K+ Efflux) Depol->Kv13 Activates Repol Membrane Repolarization Kv13->Repol Repol->CRAC Maintains Driving Force for Ca2+ Influx Prolif Gene Expression & T-Cell Proliferation NFAT->Prolif ChTX This compound ChTX->Kv13 Blocks

Caption: ChTX inhibits T-cell activation by blocking Kv1.3-mediated signaling.

By blocking Kv1.3, ChTX prevents the necessary repolarization of the T-cell membrane.[12] This diminishes the electrochemical driving force for Ca2+ entry through CRAC channels, leading to reduced intracellular Ca2+ signaling, downstream inhibition of transcription factors like NFAT, and ultimately, a suppression of T-cell proliferation and cytokine production.[12]

References

A Comparative Guide to Synthetic and Natural Charybdotoxin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between synthetic and natural sources of bioactive compounds is a critical decision. This guide provides a detailed comparison of the efficacy of synthetic versus natural Charybdotoxin (CTX), a potent neurotoxin from scorpion venom widely used as a selective blocker of potassium channels. The following sections present quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to aid in the selection of the appropriate reagent for research and development applications.

Data Presentation: A Quantitative Comparison

The available scientific literature indicates that when properly synthesized, folded, and purified, synthetic this compound is equipotent to its natural counterpart. Several studies have demonstrated that the biological activity of synthetic CTX is indistinguishable from that of the natural toxin. Below are tables summarizing the key parameters of purity and biological activity.

Table 1: Purity and Physicochemical Properties

ParameterSynthetic this compoundNatural this compoundKey Considerations
Purity Typically ≥90-95% as determined by HPLC.High purity achievable through multi-step chromatographic purification.[1][2]Synthetic peptides offer high batch-to-batch consistency and a well-defined purity profile. Natural toxin purity can vary depending on the purification process.
Source Chemical synthesis (e.g., solid-phase peptide synthesis).[3]Venom of the scorpion Leiurus quinquestriatus hebraeus.Synthesis provides a reliable and scalable supply, avoiding the complexities and ethical considerations of venom extraction.
Structure Identical primary amino acid sequence and disulfide bond arrangement to the natural form.A 37-amino acid peptide with three disulfide bridges.Proper folding of the synthetic peptide is crucial to replicate the tertiary structure and biological activity of the natural toxin.

Table 2: Biological Activity and Efficacy

ParameterSynthetic this compoundNatural this compoundExperimental Context
Binding Affinity (Ki) 10 pM10 pMCompetitive inhibition of ¹²⁵I-labeled monoiodotyrosine CTX binding to bovine aortic sarcolemmal membrane vesicles.[4]
Dissociation Constant (Kd) 0.5 - 1.5 nM~2.1 - 3.5 nMBlockade of voltage-gated K+ channels in Jurkat cells (synthetic) and Ca²⁺-activated K+ channels (natural).[1][2][5][6][7]
Potency (IC50) ~30 nMNot explicitly stated in direct comparison, but synthetic is described as "as potent as the natural toxin".[8]Inhibition of dendrotoxin-sensitive voltage-activated K+ channels.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to assess the efficacy of this compound.

Protocol 1: Purification of Synthetic this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To purify the synthesized peptide to a high degree of homogeneity.

Methodology:

  • Solubilization: The crude synthetic peptide is dissolved in an appropriate aqueous buffer, often containing a small percentage of organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to improve solubility and resolution.

  • Column: A reversed-phase C8 or C18 HPLC column is typically used.

  • Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile in water with 0.1% TFA) is used to elute the peptide.

    • Buffer A: Water with 0.1% TFA.

    • Buffer B: Acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient from a low to a high percentage of Buffer B is run over a specified time to separate the desired peptide from impurities.

  • Detection: The elution profile is monitored by UV absorbance, typically at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak, which represents the correctly folded and purified peptide, are collected.

  • Analysis: The purity of the collected fractions is confirmed by analytical HPLC and mass spectrometry.[10]

Protocol 2: Electrophysiological Assessment of K+ Channel Blockade using Patch-Clamp

Objective: To measure the inhibitory effect of this compound on potassium channel currents in live cells (e.g., Jurkat T-lymphocytes).

Methodology:

  • Cell Preparation: Jurkat cells are cultured and prepared for electrophysiological recording.

  • Pipette Solution (Internal): A solution mimicking the intracellular ionic composition is used to fill the patch pipette (e.g., in mM: 140 KCl, 1 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, adjusted to pH 7.2).

  • Bath Solution (External): A solution mimicking the extracellular environment is used to bathe the cells (e.g., in mM: 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose, adjusted to pH 7.4).

  • Whole-Cell Configuration: The whole-cell patch-clamp configuration is established to record currents from the entire cell membrane.

  • Voltage Protocol: A voltage-clamp protocol is applied to elicit potassium currents. For example, cells are held at a negative holding potential (e.g., -80 mV) and then depolarized to a series of positive potentials (e.g., from -60 mV to +60 mV in 20 mV increments) to activate voltage-gated potassium channels.

  • Toxin Application: After recording baseline currents, this compound is applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis: The reduction in the potassium current amplitude in the presence of the toxin is measured. The dose-response relationship is then plotted to determine the IC50 or Kd value.[5][6][7]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing this compound's efficacy and its underlying signaling pathway.

G cluster_synthesis Synthesis & Purification cluster_activity Biological Activity Assessment synthesis Solid-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization patch_clamp Patch-Clamp Electrophysiology characterization->patch_clamp Purity & Identity Confirmed binding_assay Competitive Binding Assay characterization->binding_assay Purity & Identity Confirmed IC50 / Kd\nDetermination IC50 / Kd Determination patch_clamp->IC50 / Kd\nDetermination Ki / Kd\nDetermination Ki / Kd Determination binding_assay->Ki / Kd\nDetermination

Caption: Workflow for the production and efficacy testing of synthetic this compound.

G CTX This compound (Synthetic or Natural) K_channel Voltage-gated K+ Channel (e.g., Kv1.3) CTX->K_channel Blocks K+ Efflux Membrane_Depolarization Membrane Depolarization K_channel->Membrane_Depolarization Leads to Ca_Signal Reduced Ca2+ Signal Membrane_Depolarization->Ca_Signal Reduces Driving Force for Ca2+ Influx NFAT_Activation Inhibition of NFAT Activation Ca_Signal->NFAT_Activation IL2_Production Decreased IL-2 Production NFAT_Activation->IL2_Production T_Cell_Proliferation Inhibition of T-Cell Proliferation IL2_Production->T_Cell_Proliferation

Caption: Signaling pathway of this compound in T-lymphocyte activation.

References

Validating Charybdotoxin's Modeled Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate structural representation of peptide toxins like Charybdotoxin (ChTX) is paramount for understanding their mechanism of action and for designing novel therapeutics. This guide provides a comparative analysis of modeled ChTX structures against experimental data, offering insights into the validation process and the functional implications of its structural features.

This compound, a 37-amino acid peptide from the venom of the scorpion Leiurus quinquestriatus hebraeus, is a potent blocker of several types of potassium (K+) channels.[1][2] Its therapeutic potential has driven extensive research into its three-dimensional structure. Both computational modeling and experimental techniques have been employed to elucidate the toxin's conformation, providing a framework for validating structural predictions with tangible evidence.

Modeled vs. Experimental Structures: A Comparative Overview

The initial modeled structure of ChTX was based on its sequence similarity to α-bungarotoxin, for which a crystal structure was available.[3][4] However, the advent of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy has allowed for the direct determination of ChTX's structure in solution.[5][6] These experimental structures have served as the gold standard for refining and validating subsequent computational models.

The solution structure of natural ChTX, as determined by 1H-NMR, reveals a compact, globular fold stabilized by three disulfide bridges.[6][7] The key secondary structural elements consist of a short α-helix (residues 10-19) and a three-stranded anti-parallel β-sheet.[5][6][7] This structural motif is a common feature among many scorpion toxins.[6] More recently, X-ray crystallography has provided a high-resolution view of ChTX in complex with a potassium channel, offering crucial insights into the toxin-channel interaction at an atomic level.[8][9]

Computational models are rigorously tested against these experimental structures, with Root Mean Square Deviation (RMSD) serving as a key metric for structural similarity. Furthermore, the functional implications of the modeled structure are validated through biological assays that measure the toxin's ability to block its target ion channels.

Quantitative Comparison of this compound Activity

The ultimate validation of a structural model lies in its ability to predict the molecule's biological function. For ChTX, this is quantified by its affinity for and ability to block potassium channels. The following table summarizes key functional data for natural, synthetic, and recombinant ChTX, demonstrating the high degree of correlation between the experimentally determined structure and its biological activity.

Toxin VariantTarget ChannelMethodAffinity (Kd) / Potency (IC50)Reference
Purified Natural ChTXCa2+-activated K+ channelElectrophysiologyKd of 2.1 nM[3][4]
Synthetic ChTXCa2+-activated K+ channelsElectrophysiologyAs potent as natural toxin[10]
Synthetic ChTXRat brain synaptosomal voltage-dependent K+ channelsElectrophysiologyAs potent as natural toxin[10]
Recombinant ChTXSingle Ca2+-activated K+ channelsElectrophysiologyIdentical blocking and dissociation kinetics to native toxin[11]
Natural ChTXLarge conductance Ca2+-activated K+ channels (KCa1.1)Not specifiedIC50 ~ 3 nM[12]
Natural ChTXKCa3.1Not specifiedIC50 5 nM[12]
Natural ChTXKv1.2Not specifiedIC50 14 nM[12]
Natural ChTXKv1.3Not specifiedIC50 2.6 nM[12]
Natural ChTXKv1.6Not specifiedIC50 2 nM[12]

Experimental Protocols for Structural and Functional Validation

Accurate validation of a modeled structure requires rigorous experimental procedures. Below are detailed methodologies for the key experiments cited in the validation of ChTX's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination

This technique is used to determine the high-resolution three-dimensional structure of ChTX in solution.

Methodology:

  • Sample Preparation: A highly purified and concentrated sample of ChTX (natural, synthetic, or recombinant) is dissolved in a suitable buffer, typically containing D₂O for the lock signal.

  • Data Acquisition: A series of two-dimensional NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints between different parts of the protein.

  • Resonance Assignment: The collected spectra are analyzed to assign all proton resonances to their specific amino acids in the ChTX sequence.[5][6]

  • Structural Calculations:

    • Interproton distance restraints are derived from the NOESY cross-peak intensities.

    • Dihedral angle restraints are obtained from coupling constants measured in COSY-type experiments.

    • These experimental restraints are used as input for structure calculation programs (e.g., DIANA, X-PLOR) that employ distance geometry and simulated annealing algorithms to generate a family of 3D structures consistent with the NMR data.[5][13]

  • Structure Refinement and Validation: The resulting structures are refined and validated for stereochemical quality and agreement with the experimental data.

X-ray Crystallography of Toxin-Channel Complex

This method provides a static, high-resolution snapshot of ChTX bound to its target potassium channel.

Methodology:

  • Protein Expression and Purification: Both ChTX and the target potassium channel (or a chimera to facilitate crystallization) are expressed and purified to high homogeneity.[8]

  • Complex Formation: The purified channel and ChTX are mixed in a specific molar ratio to form a stable complex.

  • Crystallization: The toxin-channel complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[8]

  • Structure Determination:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using methods like molecular replacement, using a known structure as a search model.

    • An initial electron density map is generated, into which the atomic model of the toxin-channel complex is built and refined.[8]

  • Model Validation: The final model is validated against the experimental data and for correct stereochemistry.

Electrophysiological Assays for Functional Validation

Patch-clamp electrophysiology is the gold standard for assessing the functional activity of ChTX by measuring its effect on ion channel currents.[14]

Methodology:

  • Cell Preparation: Cells expressing the target potassium channel (e.g., Xenopus oocytes, mammalian cell lines) are prepared for patch-clamp recording.[11][15]

  • Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the measurement of ion currents flowing through single or multiple channels.

  • Toxin Application: A known concentration of ChTX is applied to the extracellular side of the membrane.

  • Data Analysis: The blocking effect of the toxin is quantified by measuring the reduction in the ion current. The concentration-response relationship is determined to calculate the IC50 value (the concentration of toxin required to inhibit 50% of the channel current). The kinetics of binding and unbinding can also be analyzed to determine the association (on-rate) and dissociation (off-rate) constants, from which the dissociation constant (Kd) can be calculated.[11]

Site-Directed Mutagenesis for Identifying Key Interaction Residues

This technique involves systematically mutating amino acids in both ChTX and the potassium channel to identify residues crucial for their interaction, thereby validating the contact points predicted by structural models.[2][16]

Methodology:

  • Mutagenesis: Point mutations are introduced into the genes encoding ChTX and/or the potassium channel using standard molecular biology techniques.

  • Protein Expression and Purification: The mutant proteins are expressed and purified.

  • Functional Assay: The functional activity of the mutant toxins on the wild-type or mutant channels is assessed using electrophysiological assays as described above.

  • Data Analysis: Changes in binding affinity (Kd or IC50) compared to the wild-type interaction are quantified. A significant change in affinity upon mutation of a specific residue suggests its direct involvement in the binding interface.[16]

Visualizing the Validation Workflow and Toxin-Channel Interaction

The following diagrams illustrate the logical flow of the validation process and the key interaction between this compound and a potassium channel.

Validation_Workflow cluster_modeling Computational Modeling cluster_experimental Experimental Determination cluster_validation Validation cluster_outcome Outcome Homology_Modeling Homology Modeling Refined_Model Refined Structural Model Homology_Modeling->Refined_Model Based on template Structural_Comparison Structural Comparison (RMSD) Refined_Model->Structural_Comparison Functional_Assay Functional Assays (Electrophysiology) Refined_Model->Functional_Assay Mutagenesis Site-Directed Mutagenesis Refined_Model->Mutagenesis NMR NMR Spectroscopy NMR->Structural_Comparison Xray X-ray Crystallography Xray->Structural_Comparison Validated_Model Validated Structural Model Structural_Comparison->Validated_Model Structural Correlation Functional_Assay->Validated_Model Functional Correlation Mutagenesis->Validated_Model Interaction Site Confirmation

Caption: Workflow for validating a modeled structure of this compound.

Toxin_Channel_Interaction cluster_channel Potassium Channel Pore cluster_toxin This compound Pore_Helix Pore Helix Selectivity_Filter Selectivity Filter Lys27 Lys27 Lys27->Selectivity_Filter Pore Occlusion Interaction_Surface Interaction Surface Residues Interaction_Surface->Pore_Helix Binding Interaction

References

Safety Operating Guide

Navigating the Safe Disposal of Charybdotoxin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper handling and disposal of Charybdotoxin, a potent peptide neurotoxin isolated from scorpion venom, is paramount for ensuring laboratory safety and regulatory compliance.[1] This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to be familiar with the general safety protocols for handling potent biological toxins. Laboratory personnel must receive specific training on the toxin's hazards, signs of exposure, and emergency procedures.[2]

Key Personal Protective Equipment (PPE) and Handling Precautions:

  • Ventilation: Always handle dry, powdered this compound in a certified chemical fume hood, a Class III biological safety cabinet, or a glove box to prevent inhalation.[3][4]

  • Gloves: Wear "static-free" disposable gloves when working with the dry form of the toxin to prevent dispersal due to electrostatic charge.[4]

  • Eye Protection: Safety goggles or a face shield are mandatory.

  • Lab Coat: A dedicated lab coat should be worn and decontaminated after use.

  • Restricted Access: The work area should be clearly marked with warning signs indicating "Toxins in Use—Authorized Personnel Only."[5]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is required to contain and decontaminate the affected area.

Step-by-Step Spill Cleanup:

  • Restrict Access: Immediately alert others and secure the area to prevent further contamination.[5]

  • Don PPE: Wear appropriate PPE, including a lab coat, double gloves, and eye/face protection.[5]

  • Contain the Spill: For liquid spills, cover the area with absorbent pads or paper towels to prevent splashing. For solid spills, use dry clean-up procedures and avoid generating dust.[3][5]

  • Apply Decontaminant: Working from the perimeter of the spill inward, apply a suitable inactivating solution (see Table 1). Allow for the prescribed contact time to ensure the toxin is deactivated.[2][5]

  • Collect Waste: After the required contact time, collect all absorbent materials and any contaminated debris.[2]

  • Final Decontamination: Wipe the affected area a second time with the inactivating agent, followed by soap and water.[2]

  • Dispose of Waste: All cleanup materials must be placed in a suitable, labeled container for hazardous waste disposal. Label the waste as "toxin spill waste" and specify the toxin's name.[2][3]

Inactivation and Disposal Procedures

All materials and solutions containing this compound must be chemically or physically inactivated before disposal.[2] As this compound is a peptide, inactivation methods typically involve denaturation through chemical treatment or heat. It is critical to note that inactivation procedures should be validated to ensure they are 100% effective.[4]

Chemical Inactivation: Many peptide toxins can be inactivated using solutions of sodium hypochlorite (bleach) and/or sodium hydroxide.[4] While specific validation data for this compound is not readily available, the procedures used for other potent peptide toxins provide a strong starting point.

Physical Inactivation (Autoclaving): Autoclaving can be an effective method for protein toxins.[4][6] However, this compound has been noted for its stability, with its inhibitory potency being insensitive to boiling.[7] Therefore, a standard autoclave cycle may not be sufficient. Protracted steam autoclaving (e.g., >121°C for at least 1 hour) followed by incineration is a more robust method for heat-resistant toxins and should be considered.[4] This method is suitable for solid waste such as contaminated labware and PPE.[2]

Quantitative Data for Chemical Inactivation

The following table summarizes recommended chemical inactivation methods that have been proven effective for various biological toxins, particularly those with peptide structures. These should be considered as starting points for developing a validated this compound disposal protocol.

Decontaminant/MethodConcentrationContact TimeApplicable Toxins (Examples)Citation
Sodium Hypochlorite (NaOCl)1.0%30 minutesRicin, Botulinum toxin, Staphylococcal enterotoxins[6]
Sodium Hypochlorite (NaOCl)2.5%4 hoursT-2 mycotoxin, Brevetoxin[6]
Sodium Hypochlorite (NaOCl) + Sodium Hydroxide (NaOH)2.5% NaOCl + 0.25 N NaOH4 hoursT-2 mycotoxin, Brevetoxin (for liquids and non-burnable waste)[6]
Sodium Hypochlorite (NaOCl)6%Not specifiedα-Conotoxins (demonstrated complete peptide digestion)[8]
Enzymatic Detergent (e.g., Contrex™ EZ, SBCleaner)1% (m/v)Not specifiedα-Conotoxins, general peptides (demonstrated significant degradation)[8][9]

Experimental Protocols and Workflows

The logical workflow for the proper disposal of this compound involves a series of decisions and steps to ensure safety and compliance. This process begins with identifying the type of waste and ends with its final, decontaminated disposal.

Charybdotoxin_Disposal_Workflow cluster_0 Waste Identification cluster_1 Decontamination & Disposal Path start This compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., solutions, HPLC waste) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., PPE, tips, vials) waste_type->solid_waste Solid spill_waste Spill Debris waste_type->spill_waste Spill chem_inactivate Chemical Inactivation (e.g., treat with >1% NaOCl) liquid_waste->chem_inactivate autoclave Physical Inactivation (Autoclave >121°C, >1 hr) solid_waste->autoclave spill_waste->autoclave sewer Dispose via Sewer (Check local regulations) chem_inactivate->sewer haz_waste Dispose as Hazardous Chemical Waste autoclave->haz_waste

Caption: Workflow for this compound waste management.

Final Recommendation: All waste must be handled in accordance with local, state, and federal regulations.[3] It is the responsibility of the user to refer to the laws operating in their area.[3] For any uncertainty, or for mixed waste (e.g., toxin waste combined with radioactive material), consult your institution's Environmental Health & Safety (EH&S) department.[2]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Charybdotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Charybdotoxin. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent accidental exposure to this potent neurotoxin.

This compound, a peptide isolated from scorpion venom, is a powerful blocker of potassium channels. While an invaluable tool in neuroscience and drug discovery, its potent biological activity necessitates stringent handling procedures. This guide outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and detailed disposal protocols.

Quantitative Toxicity Data

Understanding the toxicity of this compound is fundamental to appreciating the required safety precautions. The following table summarizes the available quantitative toxicity data.

Toxicity MetricValueRoute of AdministrationTest Animal
LD500.25 mg/kg[1]SubcutaneousMouse[1]
LD5040 µg/kgIntracerebroventricularMouse

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following equipment is mandatory when handling this toxin in any form (powdered or in solution).

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact. Double gloving provides an extra layer of protection in case of a breach in the outer glove.
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes or aerosols.
Lab Coat A fully buttoned lab coat with tight cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Essential when handling the powdered form of the toxin to prevent inhalation. Also recommended when there is a risk of aerosol generation from solutions.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes the risk of exposure at every step.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store this compound in a clearly labeled, sealed, and secure location with restricted access. A locked freezer (-20°C is recommended for long-term storage) is ideal.[2]

  • Maintain a detailed inventory log documenting the amount of toxin received, used, and disposed of.

2. Preparation of Solutions:

  • All manipulations involving powdered this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control for aerosols.

  • When reconstituting the lyophilized powder, slowly inject the solvent into the vial to avoid aerosolization. The product is soluble in water and most aqueous buffers.[3]

  • Prepare solutions in the smallest feasible quantities for the experiment to minimize waste.

3. Experimental Use:

  • Clearly demarcate the work area where this compound is being used with "Toxin in Use" signage.

  • Use dedicated equipment (pipettes, tips, tubes) for this compound work. If not possible, thoroughly decontaminate shared equipment immediately after use.

  • Avoid working alone. Ensure at least one other person is aware of the work being conducted and the associated hazards.

Disposal Plan: Inactivation and Waste Management

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and accidental exposure.

1. Inactivation of this compound:

  • All solutions containing this compound and contaminated materials (e.g., pipette tips, tubes, gloves) must be decontaminated before disposal.

  • Alternatively, treatment with 0.1 M sodium hydroxide (NaOH) for several hours can also be used for decontamination.

2. Waste Disposal:

  • After chemical inactivation, dispose of liquid waste in accordance with your institution's hazardous chemical waste procedures.

  • Solid waste, such as contaminated gloves, lab coats, and plasticware, should be collected in a designated, leak-proof hazardous waste container.

  • Never dispose of untreated this compound waste down the drain or in the regular trash.

Experimental Protocol: Patch-Clamp Electrophysiology

This section provides a detailed methodology for a common application of this compound in a research setting.

Objective: To characterize the effect of this compound on voltage-gated potassium channels in cultured neuronal cells using whole-cell patch-clamp electrophysiology.

Materials:

  • Cultured neuronal cells expressing the target potassium channel.

  • External recording solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

  • Internal pipette solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2).

  • This compound stock solution (1 mM in water).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Prepare a fresh working solution of this compound by diluting the stock solution in the external recording solution to the desired final concentration (typically in the nanomolar range).

  • Plate the cultured neuronal cells in a recording chamber on the stage of the patch-clamp microscope.

  • Continuously perfuse the cells with the external recording solution.

  • Establish a whole-cell patch-clamp recording from a target cell.

  • Record baseline potassium channel activity using a suitable voltage-clamp protocol (e.g., voltage steps from a holding potential of -80 mV to +60 mV).

  • Apply the this compound-containing external solution to the cell via the perfusion system.

  • Record the potassium channel activity in the presence of the toxin.

  • Wash out the toxin by perfusing the cell with the control external solution and record the recovery of channel activity.

  • Decontaminate all solutions and materials that came into contact with this compound as described in the disposal plan.

Visualizing Safety Workflows

The following diagrams illustrate the key procedural workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive & Inspect Package storage Secure Storage & Inventory start->storage ppe Don Appropriate PPE storage->ppe bsc Work in BSC/Fume Hood ppe->bsc reconstitute Reconstitute Powder bsc->reconstitute experiment Conduct Experiment reconstitute->experiment decontaminate_tools Decontaminate Tools experiment->decontaminate_tools inactivate Inactivate Toxin Waste decontaminate_tools->inactivate dispose Dispose as Hazardous Waste inactivate->dispose remove_ppe Doff PPE & Dispose dispose->remove_ppe

Caption: Workflow for the safe handling of this compound from receipt to disposal.

RiskAssessment cluster_risk Risk Identification cluster_mitigation Mitigation Measures inhalation Inhalation (Powder) respirator N95 Respirator inhalation->respirator Mitigated by ingestion Ingestion no_mouth No Mouth Pipetting ingestion->no_mouth Mitigated by skin_contact Skin Contact gloves Double Gloves skin_contact->gloves Mitigated by eye_contact Eye Contact goggles Safety Goggles eye_contact->goggles Mitigated by

Caption: Risk assessment and mitigation for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。